Pavinetant
Beschreibung
This compound has been used in trials studying the basic science and treatment of Safety and Schizophrenia.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTBBBAHNIWFOD-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10916204 | |
| Record name | Pavinetant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941690-55-7 | |
| Record name | 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941690-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pavinetant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pavinetant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pavinetant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAVINETANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Pavinetant in Neuronal Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pavinetant (B1666215) (also known as MLE-4901 and AZD2624) is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in regulating the reproductive axis and neuronal signaling.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the NK3R and the subsequent effects on neuronal signaling pathways. This document includes quantitative data on its binding affinity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling cascades and experimental workflows. While the clinical development of this compound for indications such as schizophrenia and menopausal hot flashes has been discontinued, the understanding of its mechanism of action remains highly relevant for the ongoing development of other NK3R antagonists.[2]
Introduction to this compound and the Neurokinin-3 Receptor
The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which act through their respective preferred receptors: NK1R, NK2R, and NK3R. NKB is the endogenous ligand for the NK3R. The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, with a particularly significant role in the regulation of gonadotropin-releasing hormone (GnRH) secretion via its action on Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the arcuate nucleus of the hypothalamus. This compound exerts its pharmacological effects by competitively blocking the binding of NKB to the NK3R, thereby inhibiting its downstream signaling.
Quantitative Data: Binding Affinity and Potency
The potency of this compound as an NK3R antagonist has been quantified through in vitro assays. The available data is summarized in the table below.
| Parameter | Value | Assay Description | Cell Line | Reference |
| IC50 | 1.6 nM | Displacement of [125I]His3-MePhe7)-NKB from human NK3R | CHO |
Note: IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of the radiolabeled ligand from the NK3 receptor.
Mechanism of Action in Neuronal Signaling
The Neurokinin B Signaling Pathway
The NK3 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, NKB, the NK3R undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which in turn phosphorylates various downstream targets, leading to a cellular response.
The following diagram illustrates the NKB signaling pathway at the NK3R.
Role in KNDy Neurons
KNDy neurons, located in the arcuate nucleus of the hypothalamus, co-express kisspeptin, neurokinin B, and dynorphin. These neurons are critical for the pulsatile release of GnRH. NKB acts as an excitatory neurotransmitter within this system, promoting the synchronized firing of KNDy neurons. By blocking the NK3R on these neurons, this compound is expected to reduce their firing rate, thereby modulating the GnRH pulse generator. This mechanism is central to the therapeutic rationale for using NK3R antagonists to treat conditions like menopausal hot flashes, which are associated with hyperactivity of KNDy neurons.
The following diagram illustrates the proposed action of this compound on KNDy neuron signaling.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the NK3 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled NK3R ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human NK3 receptor.
-
Radioligand: [³H]-SB222200 or [125I]-[MePhe7]-NKB.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known NK3R ligand (e.g., NKB or a potent non-radiolabeled antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the hNK3R to a high density.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
The final assay volume is typically 200-250 µL.
-
The concentration of the radioligand should be close to its Kd value.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow for the radioligand binding assay.
Calcium Mobilization Assay (FLIPR)
This protocol is for a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.
Objective: To determine the concentration of this compound that inhibits the calcium influx induced by an NK3R agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human NK3 receptor.
-
Agonist: NKB or a selective NK3R agonist like senktide.
-
Test Compound: this compound.
-
Calcium-sensitive dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (to prevent dye leakage).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and allow them to adhere and grow to form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
The instrument will first add the this compound dilutions (or buffer for control wells) to the cells and incubate for a short period (e.g., 15-30 minutes).
-
The FLIPR will then add the agonist to all wells while simultaneously measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (e.g., peak fluorescence minus baseline).
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
The following diagram illustrates the workflow for the calcium mobilization assay.
Conclusion
This compound is a highly potent and selective antagonist of the NK3 receptor. Its mechanism of action is centered on the competitive inhibition of NKB binding to the NK3R, thereby blocking the Gq-mediated signaling cascade that leads to intracellular calcium mobilization. In the context of neuronal signaling, this action is particularly relevant in KNDy neurons of the hypothalamus, where it can modulate the pulsatile release of GnRH. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on NK3R antagonists and related signaling pathways. While this compound's clinical journey has concluded, the insights gained from its study continue to inform the development of new therapeutics targeting the neurokinin system.
References
- 1. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
Pavinetant's Interaction with the Neurokinin-3 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant, also known as MLE-4901 and AZD2624, is a selective, non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[4][5] Its endogenous ligand is neurokinin B (NKB). The interaction of this compound with the NK3R has been a subject of significant research, particularly for its potential therapeutic applications in sex-hormone-related disorders such as polycystic ovary syndrome (PCOS) and menopausal hot flashes. This technical guide provides an in-depth analysis of the binding affinity of this compound for the NK3R, the experimental protocols used to determine these interactions, and the associated signaling pathways.
Binding Affinity of this compound for the NK3 Receptor
While this compound is consistently described as a potent and selective NK3 receptor antagonist, specific quantitative binding affinity values (such as Ki, IC50, or Kd) were not publicly available in the reviewed scientific literature at the time of this guide's compilation. The potency of this compound has been demonstrated through its in vivo effects, such as the reduction of luteinizing hormone (LH) and testosterone (B1683101) levels, which are indicative of HPG axis suppression.
For comparative purposes, the following table includes binding affinity data for other well-characterized NK3R antagonists. This provides a context for the expected potency of selective antagonists at the human NK3 receptor.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound (MLE-4901) | human NK3 | Radioligand Binding | Not Available | Not Available | |
| Osanetant (B1677505) (SR142801) | human NK3 | Radioligand Binding | 0.21 ± 0.03 | ||
| Talnetant (B1681221) (SB223412) | human NK3 | Radioligand Binding | ~0.8 |
Experimental Protocols
The determination of the binding affinity of a compound like this compound for the NK3 receptor is typically achieved through competitive radioligand binding assays. This "gold standard" method allows for the quantification of the interaction between a ligand and its receptor.
Radioligand Binding Assay for NK3R
This protocol outlines a standard filtration-based competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the NK3 receptor.
1. Membrane Preparation:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human NK3 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled NK3R ligand (e.g., [125I]His3, MePhe7)-NKB).
-
Varying concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
Total binding is determined in wells containing only the radioligand and membranes.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled NK3R ligand to saturate the receptors.
-
The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Below is a diagram illustrating the general workflow of a competitive radioligand binding assay.
NK3 Receptor Signaling Pathway and Mechanism of Action of this compound
The neurokinin-3 receptor is a member of the Gq/G11 family of G-protein coupled receptors. The binding of the endogenous agonist, Neurokinin B (NKB), to the NK3R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. In neurons of the arcuate nucleus, this signaling pathway is involved in the pulsatile release of gonadotropin-releasing hormone (GnRH).
This compound, as a competitive antagonist, binds to the orthosteric site of the NK3R, thereby preventing the binding of NKB. This blockade inhibits the initiation of the downstream signaling cascade, leading to a reduction in GnRH pulse frequency and subsequent suppression of LH and sex steroid secretion.
The following diagram illustrates the NK3 receptor signaling pathway and the inhibitory effect of this compound.
Conclusion
This compound is a selective antagonist of the NK3 receptor with demonstrated in vivo potency. While specific binding affinity data remains to be publicly disclosed, its mechanism of action through the competitive inhibition of the Gq/G11-coupled NK3R signaling pathway is well-understood. The experimental protocols outlined in this guide provide a framework for the characterization of such antagonists. Further research and publication of quantitative binding data will be valuable for the scientific community in fully elucidating the pharmacological profile of this compound and other emerging NK3R antagonists.
References
- 1. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the binding pocket of a novel, high-affinity, slow dissociating tachykinin NK3 receptor antagonist: biochemical and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 5. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
Pavinetant (MLE-4901): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant, also known as MLE-4901 and formerly as AZD2624, is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It was investigated for the treatment of schizophrenia, menopausal hot flashes, and polycystic ovary syndrome (PCOS).[2] While showing promise in early clinical trials for the relief of vasomotor symptoms in menopausal women, its development was ultimately discontinued (B1498344) due to observations of elevated liver transaminases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Chemical Structure and Properties
This compound is a quinoline (B57606) carboxamide derivative with the following chemical structure and properties.
| Property | Value | Source |
| IUPAC Name | 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | [2] |
| Molecular Formula | C26H25N3O3S | [2] |
| Molecular Weight | 459.56 g/mol | [2] |
| Canonical SMILES | CC--INVALID-LINK--NC(=O)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)NS(=O)(=O)C | [2] |
| Synonyms | MLE-4901, AZD-4901, AZD2624, AZ-12472520 | [2] |
| CAS Number | 941690-55-7 | [2] |
Biological Properties and Mechanism of Action
This compound functions as a selective antagonist of the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous ligand for NK3R is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. In menopausal women, altered NKB signaling is thought to contribute to the vasomotor symptoms commonly known as hot flashes.
By blocking the NK3R, this compound inhibits the downstream signaling cascade, leading to a reduction in the frequency and severity of hot flashes.
Signaling Pathway
The NK3 receptor is coupled to the Gq/11 family of G proteins.[3] Upon activation by its endogenous ligand, neurokinin B, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
In Vitro Pharmacology
This compound is a highly potent antagonist of the human NK3 receptor.
| Assay Type | Parameter | Value | Cell Line | Radioligand | Source |
| Radioligand Binding | IC50 | 1.6 nM | CHO cells expressing human NK3R | [125I]His3-MePhe7)-NKB | [1] |
Experimental Protocols
Detailed, specific experimental protocols for the characterization of this compound have not been extensively published. However, the following are representative methodologies for the types of assays used to evaluate NK3R antagonists.
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human NK3 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-iodo-histidyl, methyl-Phe7] neurokinin B) and varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of Gq-coupled receptor activation.
Methodology:
-
Cell Culture: Cells expressing the human NK3 receptor (e.g., HEK293 cells) are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An NK3R agonist (e.g., neurokinin B) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Pharmacokinetics and Metabolism
An in-silico analysis of this compound's ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggested a reasonable pharmacokinetic profile in comparison to other NK3R antagonists.[3] However, a key finding from clinical trials was the observation of elevated liver transaminases in some participants, which ultimately led to the discontinuation of its development.[1] This suggests a potential for hepatotoxicity that may not have been predicted by preclinical models.
This compound has been shown to be an inhibitor of the cytochrome P450 enzyme CYP3A4/5 in vitro.
Clinical Trials
This compound (as MLE-4901) was evaluated in a Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) for the treatment of moderate-to-severe vasomotor symptoms in menopausal women.[1]
Key Aspects of the NCT02668185 Trial:
-
Dosage: 40 mg administered orally, twice daily.[1]
-
Treatment Duration: 4 weeks of treatment with this compound and 4 weeks with placebo, separated by a 2-week washout period.[1]
-
Primary Outcome: Reduction in the total number of hot flushes.[1]
-
Key Findings: this compound demonstrated a statistically significant and rapid reduction in the frequency and severity of hot flashes compared to placebo.[1]
-
Adverse Events: The trial was terminated due to the observation of transient elevations in liver transaminases (alanine aminotransferase) in some participants.[1]
Summary and Conclusion
This compound (MLE-4901) is a potent and selective NK3R antagonist with a well-defined mechanism of action. It demonstrated clinical efficacy in reducing menopausal hot flashes. However, its development was halted due to safety concerns related to liver enzyme elevations. The data and methodologies presented in this guide provide a valuable resource for researchers working on NK3R antagonists and related therapeutic areas. The experience with this compound underscores the importance of thorough safety evaluations in drug development, particularly for novel mechanisms of action. Despite its discontinuation, the clinical success of this compound in alleviating vasomotor symptoms has paved the way for the development of other NK3R antagonists for this indication.
References
- 1. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery and Development of AZD-4901 (Pavinetant): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
AZD-4901, also known as Pavinetant, is a selective antagonist of the neurokinin-3 (NK3) receptor that has been investigated for several therapeutic indications. This technical guide provides a comprehensive overview of the early discovery and development history of AZD-4901, from its initial synthesis and preclinical characterization to its evaluation in early-phase clinical trials. The document details its mechanism of action, key experimental protocols, and presents a summary of the quantitative data that shaped its development trajectory.
Discovery and Initial Development
This compound was first disclosed in patent literature by AstraZeneca.[1] The initial research focused on the development of potent and selective antagonists for the NK3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The rationale for targeting the NK3 receptor was based on its role in modulating neurotransmitter release and its implication in various physiological processes.
The development of this compound, initially designated as AZD2624, stemmed from a medicinal chemistry program aimed at identifying novel quinoline-based compounds with desirable pharmacokinetic and pharmacodynamic properties.
Chemical Synthesis
The synthesis of this compound, a member of the quinoline (B57606) class of compounds, involves a multi-step process. While the full detailed synthesis is proprietary, the general approach involves the construction of the substituted quinoline core, followed by the amide coupling with the appropriate chiral amine. The IUPAC name for this compound is 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide.[2]
Mechanism of Action and Preclinical Pharmacology
This compound is a potent and selective, orally active antagonist of the human NK3 receptor.[2][3] The NK3 receptor is the primary receptor for the tachykinin peptide neurokinin B (NKB). The KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus play a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) pulsatility. By blocking the action of NKB at the NK3 receptor, this compound modulates the release of GnRH and subsequently luteinizing hormone (LH).[4]
In Vitro Pharmacology
While specific preclinical binding affinity (Ki) and functional antagonist potency (IC50) values for AZD-4901 at the NK3 receptor are not publicly available in detail, it is described as a high-affinity antagonist.
One available in vitro study investigated the metabolic drug-drug interaction potential of AZD2624. This study provides some quantitative data on its effect on cytochrome P450 enzymes.
Table 1: In Vitro CYP Inhibition by AZD2624 (this compound)
| CYP Enzyme | Substrate | Apparent IC50 (µM) |
| CYP3A4/5 | Midazolam | 7.1 |
| CYP3A4/5 | Testosterone (B1683101) | 19.8 |
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies demonstrated that AZD-4901 causes significant and reversible reductions in testosterone levels. A population pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on data from three phase 1 studies. The model that best described the pharmacokinetics of AZD-4901 was a 2-compartment model with first-order absorption and elimination. An indirect response model was used to link the concentration of AZD-4901 to its effect on testosterone production.
Table 2: Preclinical and Early Clinical Pharmacokinetic/Pharmacodynamic Parameters of AZD-4901
| Parameter | Value | Species/Population | Source |
| Half-life | 8.5 hours | Healthy Women | |
| IC50 (Testosterone Suppression) | 230 ng/mL | Healthy Volunteers/Patients |
Clinical Development
The clinical development of AZD-4901 has explored its therapeutic potential in three distinct indications: schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.
Schizophrenia (as AZD2624)
The initial clinical investigation of this compound, under the code name AZD2624, was for the treatment of schizophrenia. The rationale was based on the hypothesis that modulating the NK3 receptor could offer a novel antipsychotic mechanism. However, a proof-of-principle Phase IIa study (NCT00686998) did not show a significant improvement in symptoms or cognition in patients with schizophrenia compared to placebo. This led to the discontinuation of its development for this indication.
Polycystic Ovary Syndrome (PCOS) (as AZD-4901/MLE-4901)
Following the initial development for schizophrenia, the focus shifted to endocrine disorders. As AZD-4901 and later MLE-4901, the compound was investigated for the treatment of PCOS, a condition often characterized by elevated LH levels and hyperandrogenism. The ability of AZD-4901 to reduce LH and testosterone concentrations made it a promising candidate.
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT01872078) evaluated the efficacy of AZD-4901 in women with PCOS. The study demonstrated that AZD-4901 significantly reduced LH pulse frequency and subsequently lowered serum LH and testosterone concentrations.
Table 3: Key Efficacy Results from the Phase 2 PCOS Trial (Day 7, 80 mg/day AZD-4901 vs. Placebo)
| Endpoint | Result |
| LH Area Under the Curve (AUC) | 52.0% reduction (95% CI, 29.6–67.3%) |
| Total Testosterone Concentration | 28.7% reduction (95% CI, 13.9–40.9%) |
| LH Pulses/8 hours | Reduction of 3.55 (95% CI, 2.0–5.1) |
Despite these positive efficacy signals, the development for PCOS was ultimately discontinued.
Menopausal Hot Flashes (as MLE-4901)
The most promising therapeutic application for this compound appeared to be for the treatment of vasomotor symptoms (hot flashes) in menopausal women. The rationale is based on the role of NKB signaling in the thermoregulatory dysfunction that underlies hot flashes.
A Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) was conducted to assess the effectiveness of MLE-4901 (40 mg twice daily) in reducing the frequency and severity of menopausal hot flashes. The study showed a significant reduction in hot flash frequency compared to placebo.
Table 4: Efficacy Results from the Phase 2 Hot Flash Trial (Week 4, MLE-4901 vs. Placebo)
| Endpoint | Result |
| Total Weekly Hot Flushes | 45 percentage point reduction (95% CI 22–67) |
| Mean Weekly Hot Flushes (Placebo) | 49.01 (95% CI 40.81–58.56) |
| Mean Weekly Hot Flushes (MLE-4901) | 19.35 (95% CI 15.99–23.42) |
However, the development for hot flashes was also terminated in November 2017. This decision was made after an assessment of the clinical risks and benefits, which included observations of transient elevations in liver transaminases in a small number of participants. It has been suggested that this liver toxicity might be an idiosyncratic effect related to the chemical structure of this compound rather than a class effect of NK3 receptor antagonists.
Experimental Protocols
In Vitro CYP Inhibition Assay
The inhibitory effect of AZD2624 on major human cytochrome P450 (CYP) enzymes was evaluated in vitro using human liver microsomes. The activity of specific CYP enzymes was monitored by the metabolism of probe substrates (e.g., midazolam for CYP3A4/5 and testosterone for CYP3A4/5) in the presence of varying concentrations of AZD2624. The concentration of the metabolite was measured by a suitable analytical method, such as LC-MS/MS, to determine the IC50 value.
Clinical Trial Protocol for PCOS (NCT01872078)
This was a double-blind, double-dummy, placebo-controlled, phase 2 trial in women aged 18-45 with PCOS. Participants were randomized to receive AZD-4901 at doses of 20, 40, or 80 mg/day, or a matching placebo for 28 days. The primary outcome was the change from baseline in the area under the LH serum concentration-time curve over 8 hours on day 7. Blood samples for hormone analysis were collected at frequent intervals to assess pulsatility.
Clinical Trial Protocol for Hot Flashes (NCT02668185)
This was a phase 2, randomized, double-blind, placebo-controlled, single-center, crossover trial. Eligible participants were healthy women aged 40–62 years experiencing seven or more hot flashes per 24 hours. Participants received 4 weeks of MLE-4901 (40 mg, orally, twice daily) and 4 weeks of placebo, in random order, separated by a 2-week washout period. The primary outcome was the total number of hot flashes during the fourth week of treatment. Participants recorded their hot flashes in a daily diary.
Visualizations
Caption: Signaling pathway of Neurokinin B and the mechanism of action of AZD-4901.
Caption: Workflow of the Phase 2 clinical trial of AZD-4901 in PCOS.
Caption: Development timeline and key decision points for AZD-4901 (this compound).
References
- 1. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and Biological Evaluation of Cyclopentaquinoline Derivatives as Nonsteroidal Glucocorticoid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Pavinetant's Effect on KNDy Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of the effects of a selective NK3 receptor antagonist, exemplified by Pavinetant, on Kisspeptin (B8261505)/Neurokinin B/Dynorphin (KNDy) neurons. KNDy neurons, located in the arcuate nucleus of the hypothalamus, are critical regulators of pulsatile gonadotropin-releasing hormone (GnRH) secretion and, consequently, reproductive function.[1][2][3][4] Neurokinin B (NKB), acting through the neurokinin 3 receptor (NK3R), is a key excitatory neurotransmitter within the KNDy neuronal network, driving the synchronized activity that leads to kisspeptin release and subsequent GnRH stimulation.[5] this compound, as an NK3R antagonist, is hypothesized to inhibit this excitatory signaling, thereby modulating KNDy neuron activity and downstream reproductive hormone secretion. This guide details the experimental protocols for investigating these effects and presents the expected quantitative outcomes in structured tables, along with visual representations of the underlying signaling pathways and experimental workflows.
Introduction to KNDy Neurons and the Role of NKB Signaling
KNDy neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin, forming a critical hub for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Within this network, NKB acts as a potent autocrine and paracrine excitatory signal by binding to its receptor, NK3R, a Gq-protein coupled receptor. This activation is believed to initiate the synchronized firing of KNDy neurons, leading to the pulsatile release of kisspeptin, which in turn stimulates GnRH neurons. Dysregulation of this pathway is implicated in various reproductive disorders. Therefore, pharmacological modulation of the NKB-NK3R system with antagonists like this compound presents a promising therapeutic strategy.
Signaling Pathways and Experimental Overview
The interaction of NKB with its receptor on KNDy neurons triggers a cascade of intracellular events. The experimental approaches to characterize the effect of an NK3R antagonist like this compound focus on measuring the resulting changes in neuronal activity, primarily through electrophysiology and calcium imaging.
NKB Signaling Pathway in KNDy Neurons
The binding of NKB to the NK3R on KNDy neurons initiates a signaling cascade that leads to neuronal depolarization and increased firing rate. This compound is expected to competitively block this receptor, thereby preventing NKB-mediated excitation.
Experimental Workflow
A typical in vitro experimental workflow to assess the impact of this compound involves preparing hypothalamic brain slices, identifying KNDy neurons, and recording their activity before and after the application of an NK3R agonist (like senktide) in the presence and absence of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on KNDy neurons in vitro.
Brain Slice Preparation
-
Animal Model: Adult male or female mice (e.g., transgenic mice expressing GFP under the control of the Kiss1 or Tac2 promoter to facilitate KNDy neuron identification) are used.
-
Anesthesia and Perfusion: Animals are deeply anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (200-300 µm) containing the arcuate nucleus are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
Electrophysiology (Patch-Clamp Recording)
-
Slice Placement: A brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
Neuron Identification: KNDy neurons are identified using fluorescence microscopy in transgenic models or by their characteristic electrophysiological properties.
-
Recording: Whole-cell or cell-attached patch-clamp recordings are performed using glass micropipettes filled with an appropriate internal solution.
-
Data Acquisition: Membrane potential or currents are recorded using a patch-clamp amplifier and digitized for offline analysis.
-
Drug Application: A stable baseline of spontaneous firing is recorded. Subsequently, the NK3R agonist senktide (B1681736) is bath-applied to induce neuronal firing. After a washout period, this compound is applied, followed by the co-application of senktide and this compound to assess the antagonistic effect.
Calcium Imaging
-
Dye Loading: Brain slices are incubated with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).
-
Imaging Setup: Slices are placed in a recording chamber on an upright or inverted microscope equipped for fluorescence imaging.
-
Image Acquisition: Changes in intracellular calcium are monitored by acquiring fluorescence images at regular intervals.
-
Drug Application: A baseline of calcium signaling is established. The NK3R agonist senktide is then applied to elicit a calcium response. Following a washout, this compound is introduced before re-application of senktide to determine the extent of inhibition.
-
Data Analysis: The change in fluorescence intensity over time is quantified for individual neurons to determine the effect of this compound on agonist-induced calcium transients.
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro experiments investigating the effect of this compound on KNDy neuron activity. The data is generalized based on findings with other NK3R antagonists.
Table 1: Electrophysiological Effects of an NK3R Antagonist on KNDy Neuron Firing Rate
| Experimental Condition | Mean Firing Rate (Hz) | % Change from Baseline | Statistical Significance (p-value) |
| Baseline | 0.5 ± 0.2 | - | - |
| Senktide (10 nM) | 8.0 ± 1.5 | +1500% | <0.01 |
| This compound (100 nM) | 0.4 ± 0.1 | -20% | >0.05 (ns) |
| This compound (100 nM) + Senktide (10 nM) | 1.0 ± 0.4 | +100% | <0.01 (vs. Senktide alone) |
Data are presented as mean ± SEM. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Table 2: Calcium Imaging Analysis of NK3R Antagonist Effects on KNDy Neurons
| Experimental Condition | Peak ΔF/F₀ (%) | Area Under the Curve (AUC) | % Inhibition of Agonist Response |
| Senktide (10 nM) | 150 ± 20 | 5000 ± 800 | - |
| This compound (100 nM) + Senktide (10 nM) | 30 ± 8 | 1000 ± 300 | 80% |
ΔF/F₀ represents the change in fluorescence intensity relative to the baseline. AUC provides a measure of the total calcium influx over time.
Conclusion
The in vitro characterization of this compound's effects on KNDy neurons is crucial for understanding its mechanism of action and therapeutic potential. The experimental protocols outlined in this guide, including electrophysiology and calcium imaging, provide robust methods for quantifying the inhibitory action of this NK3R antagonist. The expected results, as summarized in the data tables, would demonstrate that this compound effectively blocks NKB-mediated excitation of KNDy neurons. These findings are essential for the preclinical development of this compound and other NK3R antagonists for the treatment of reproductive and other neuroendocrine disorders. Further in vivo studies are necessary to confirm these effects within a physiological context.
References
- 1. academic.oup.com [academic.oup.com]
- 2. KNDy neurons as the GnRH pulse generator: Recent studies in ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Characterization of KNDy Neuronal Activity in Gilts: Distribution and " by Ashley Nicollette Lindo [researchrepository.wvu.edu]
- 4. KNDy (Kisspeptin/Neurokinin B/Dynorphin) Neurons Are Activated during Both Pulsatile and Surge Secretion of LH in the Ewe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction [frontiersin.org]
The Role of Tachykinin Receptor 3 (TACR3) in the Activity of Pavinetant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pavinetant (also known as MLE-4901 and AZD4901) is a small-molecule, orally active, and selective antagonist of the tachykinin receptor 3 (TACR3), also known as the neurokinin-3 receptor (NK3R).[1] TACR3 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the neuroendocrine regulation of reproductive function.[2] Its endogenous ligand is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/TACR3 signaling pathway is a key component in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn regulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This guide provides an in-depth technical overview of the role of TACR3 in the pharmacological activity of this compound, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.
Tachykinin Receptor 3 (TACR3) and its Signaling Pathway
TACR3 is a member of the rhodopsin-like GPCR family.[3] Upon binding of its endogenous ligand, NKB, TACR3 couples to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium signaling, along with the action of DAG in activating protein kinase C (PKC), mediates the physiological effects of NKB.
The NKB/TACR3 system is highly expressed in the arcuate nucleus of the hypothalamus, specifically in a population of neurons that co-express kisspeptin (B8261505) and dynorphin, known as KNDy neurons. In these neurons, NKB acts in an autocrine or paracrine fashion to stimulate the release of kisspeptin, a potent secretagogue of GnRH. This intricate interplay within KNDy neurons is fundamental to the generation of GnRH pulses, which are essential for normal reproductive function.
Signaling Pathway Diagram
This compound: A Selective TACR3 Antagonist
This compound is a non-peptidic, selective antagonist of TACR3.[1] By competitively binding to TACR3, this compound blocks the binding of NKB and thereby inhibits the downstream signaling cascade. This antagonism of the NKB/TACR3 pathway has been investigated for its therapeutic potential in conditions characterized by excessive GnRH pulsatility, such as hot flashes associated with menopause and polycystic ovary syndrome (PCOS).[4][5]
Mechanism of Action of this compound
Quantitative Data on this compound's Activity
While specific binding affinity (Ki) and functional antagonism (IC50 or pA2) values for this compound at the TACR3 receptor are not publicly available, it has been consistently described as a "potent and selective" antagonist.[2] Clinical studies have provided quantitative data on its in vivo effects.
Clinical Efficacy in Menopausal Hot Flashes
A Phase II, randomized, double-blind, placebo-controlled, crossover trial investigated the efficacy of this compound (40 mg, twice daily) in postmenopausal women experiencing frequent hot flashes.[6][7]
| Parameter | Placebo | This compound (MLE-4901) | % Reduction vs Placebo | p-value |
| Total Weekly Hot Flushes (at week 4) | 49.01 | 19.35 | 45% | <0.0001 |
| Hot Flush Frequency Reduction from Baseline (at day 3) | 20% | 72% | 51% | <0.0001 |
| Hot Flush Severity Reduction from Baseline (at day 3) | - | 38% | - | <0.0001 vs placebo |
| Mean Serum LH (IU/L) | 30.26 | 27.63 | - | 0.0024 |
| Mean Serum FSH (IU/L) | 70.03 | 72.07 | - | NS |
| Median Serum Estradiol (pmol/L) | <37 | <37 | - | NS |
Table 1: Summary of Clinical Efficacy of this compound in Menopausal Hot Flashes.[3][7][8][9][10]
Clinical Efficacy in Polycystic Ovary Syndrome (PCOS)
A Phase II study evaluated the effect of this compound in women with PCOS.[11] While detailed quantitative results from this study are limited in the public domain, the rationale was to reduce the elevated LH pulse frequency characteristic of PCOS, thereby decreasing ovarian androgen production.
Experimental Protocols
Detailed proprietary protocols for the characterization of this compound are not publicly available. However, the following sections describe standard, representative methodologies for assessing the binding affinity and functional antagonism of a compound at a GPCR like TACR3.
Radioligand Binding Assay (Illustrative Protocol)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing human TACR3.
-
Radioligand: [³H]-Senktide or a suitable iodinated NKB analog.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled NKB or another potent TACR3 agonist/antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of the radioligand. For non-specific binding, add the non-specific binding control instead of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Calcium Mobilization Assay (Illustrative Protocol)
This functional assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium mediated by TACR3.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing human TACR3.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: Neurokinin B.
-
Test Compound: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Cell Plating: Plate the TACR3-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Agonist Stimulation: Add a fixed concentration of NKB to the wells while continuously measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value of this compound (the concentration that inhibits 50% of the NKB-induced calcium response) by plotting the peak fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Workflow for Hot Flash Assessment
The Phase II clinical trial for this compound in menopausal hot flashes employed a robust workflow to assess efficacy.[6][13]
Conclusion
Tachykinin receptor 3 is central to the pharmacological activity of this compound. As a potent and selective antagonist, this compound effectively blocks NKB-mediated TACR3 signaling. This mechanism of action has demonstrated significant clinical efficacy in reducing the frequency and severity of menopausal hot flashes and has been explored for the treatment of PCOS. The development of this compound was discontinued (B1498344) due to safety concerns related to elevated liver transaminases.[14] Nevertheless, the clinical data generated with this compound have provided crucial proof-of-concept for TACR3 antagonism as a therapeutic strategy for conditions driven by GnRH pulsatility, paving the way for the development of other compounds in this class. Further research into the structure-activity relationships of TACR3 antagonists may lead to the development of new therapies with improved safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. womensmentalhealth.org [womensmentalhealth.org]
The Impact of Pavinetant on Luteinizing Hormone Pulse Frequency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant (B1666215) (also known as MLE4901 and AZD4901) is a selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It has been investigated for its potential therapeutic applications in conditions characterized by dysregulated pulsatile secretion of luteinizing hormone (LH), such as polycystic ovary syndrome (PCOS) and menopausal vasomotor symptoms.[1][2] This technical guide provides an in-depth analysis of the effect of this compound on LH pulse frequency, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying signaling pathways.
The rationale for targeting the NK3R stems from the critical role of its endogenous ligand, neurokinin B (NKB), in the generation of gonadotropin-releasing hormone (GnRH) pulses. NKB, along with kisspeptin (B8261505) and dynorphin, is co-expressed in a population of neurons in the arcuate nucleus of the hypothalamus, collectively known as KNDy neurons. These neurons are considered the central pulse generator for GnRH secretion.[1][3][4][5] By antagonizing the NK3R, this compound modulates the activity of this pulse generator, thereby influencing the frequency of LH pulses from the pituitary gland.
Quantitative Data Summary
The effects of this compound on LH pulse frequency and other related hormonal parameters have been quantified in clinical studies involving women with PCOS and postmenopausal women. The following tables summarize the key findings from these trials.
Table 1: Effect of this compound (AZD4901) on LH Pulse Frequency in Women with Polycystic Ovary Syndrome
| Parameter | Placebo | This compound (80 mg/day) | % Change vs. Placebo | p-value | Reference |
| LH Pulse Frequency (pulses/8h) | |||||
| Baseline | - | 5.79 | - | - | [6] |
| Day 7 | - | 3.73 | -3.55 pulses/8h (reduction) | <0.0001 | [6][7] |
| LH Area Under the Curve (AUC) (IU/L*h) | |||||
| Baseline | - | 67.4 | - | - | [6] |
| Day 7 | - | 36.0 | -52% | 0.0003 | [6][7] |
| Basal LH Secretion | - | - | -79% | <0.05 | [1][8] |
| Total Testosterone (B1683101) (nmol/L) | |||||
| Baseline | - | 2.16 | - | - | [6] |
| Day 7 | - | 1.55 | -29% | 0.0006 | [6][7] |
Table 2: Effect of this compound (MLE4901) on LH Pulse Frequency in Postmenopausal Women
| Participant Group | Parameter | Baseline | Post-treatment (7 days) | p-value | Reference |
| All Participants (n=11) | LH Pulse Frequency (pulses/h) | 0.8 ± 0.1 | 0.7 ± 0.1 | ns | [3][9] |
| Mean LH (IU/L) | 29.3 ± 4.1 | 24.4 ± 3.8 | <0.05 | [3][9] | |
| Basal LH Secretion (IU/L/6h) | 549.0 ± 70.8 | 366.1 ± 92.1 | 0.006 | [3][9] | |
| Participants with Hot Flashes (n=8) | LH Pulse Frequency (pulses/h) | 1.0 ± 0.1 | 0.7 ± 0.1 | <0.05 | [3][9] |
| Basal LH Secretion | - | Reduced | 0.03 | [3] | |
| Mass of LH per Pulse | - | Increased | 0.04 | [3] |
Experimental Protocols
Study in Women with Polycystic Ovary Syndrome
-
Study Design: This was a randomized, double-blind, placebo-controlled, multi-center, phase 2 clinical trial.[7][8]
-
Participants: The study enrolled 67 women between the ages of 18 and 45 with a diagnosis of PCOS, confirmed by the presence of all three of the following criteria: hyperandrogenism, oligomenorrhea or amenorrhea, and polycystic ovarian morphology on ultrasound.[1][7]
-
Intervention: Participants were randomized to receive this compound (AZD4901) at doses of 20, 40, or 80 mg per day, or a matching placebo, for a duration of 28 days.[7]
-
Hormonal Assessment: To determine LH pulsatility, blood samples were collected every 10 minutes for an 8-hour period at baseline and on day 7 of treatment.[6] The primary endpoint was the change in the area under the LH serum concentration-time curve (AUC) over this 8-hour sampling period.[6][7]
Study in Postmenopausal Women
-
Study Design: This was an interventional clinical trial.
-
Participants: The study included 11 healthy postmenopausal women. A subgroup of 8 of these women who were experiencing hot flashes was also analyzed separately.[3][9][10]
-
Intervention: Participants received this compound (MLE4901) at a dose of 40 mg orally twice daily for 7 days.[3][9][10]
-
Hormonal Assessment: LH pulsatility was assessed through blood sampling every 10 minutes for an 8-hour duration before the start of treatment and on the final day of treatment.[3][9][10] The pulsatility analysis was conducted on a 6-hour segment of this sampling period.[11][12]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on the GnRH Pulse Generator
The pulsatile release of LH is driven by the pulsatile secretion of GnRH from the hypothalamus. The frequency of these GnRH pulses is controlled by the KNDy neurons in the arcuate nucleus. Neurokinin B (NKB) acts as a key stimulatory signal within this system. By binding to its receptor, NK3R, on KNDy neurons, NKB promotes the release of kisspeptin, which in turn stimulates GnRH release. This compound, as an NK3R antagonist, interrupts this signaling cascade, thereby reducing the frequency of GnRH pulses and, consequently, LH pulses.
Figure 1. Mechanism of action of this compound on the hypothalamic-pituitary axis.
Experimental Workflow for Clinical Trials
The clinical trials assessing the effect of this compound on LH pulsatility followed a structured workflow, from participant recruitment to data analysis. This involved screening participants based on specific inclusion criteria, a baseline assessment of hormonal profiles, a treatment period with either this compound or placebo, and a post-treatment hormonal assessment to determine the effects of the intervention.
Figure 2. Generalized experimental workflow for this compound clinical trials.
Conclusion
This compound has demonstrated a clear effect on the neuroendocrine regulation of LH secretion. In women with PCOS, a condition characterized by an abnormally high LH pulse frequency, this compound significantly reduces the frequency of LH pulses, leading to a reduction in overall LH and testosterone levels. In postmenopausal women, particularly those experiencing vasomotor symptoms, this compound also shows a capacity to decrease LH pulse frequency. These findings underscore the therapeutic potential of NK3R antagonism for conditions driven by dysregulated GnRH pulsatility. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies targeting the hypothalamic-pituitary-gonadal axis. Development of this compound was discontinued (B1498344) due to concerns about its hepatic safety profile; however, the mechanism of action remains a promising target for other NK3R antagonists.[1]
References
- 1. Targeting Elevated GnRH Pulsatility to Treat Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | New Insights into the Control of Pulsatile GnRH Release: The Role of Kiss1/Neurokinin B Neurons [frontiersin.org]
- 4. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal GnRH Pulsatility in Polycystic Ovary Syndrome: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Neurokinin B Receptor Antagonism in Women With Polycystic Ovary Syndrome: A Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Central Nervous System Effects of Pavinetant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pavinetant (also known as MLE-4901 and AZD2624) is a selective, orally active antagonist of the neurokinin-3 receptor (NK3R). Initially investigated for the treatment of schizophrenia, its development was later redirected towards non-hormonal treatment of menopausal vasomotor symptoms (hot flashes) and polycystic ovary syndrome (PCOS). However, clinical development for all indications was ultimately discontinued. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, summarizing key findings from clinical trials. It includes a detailed examination of the underlying neurokinin B (NKB)/NK3R signaling pathway, quantitative data from clinical studies, and the experimental protocols employed. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the therapeutic potential and challenges associated with targeting the NK3R system in the CNS.
Introduction
The tachykinin neuropeptide neurokinin B (NKB) and its cognate receptor, the neurokinin-3 receptor (NK3R), are key components of a critical neuronal network in the central nervous system. This system is densely expressed in the hypothalamus, particularly in a population of neurons known as kisspeptin/neurokinin B/dynorphin (KNDy) neurons. These neurons are pivotal in regulating gonadotropin-releasing hormone (GnRH) secretion and are also implicated in the central thermoregulatory pathways.
This compound was developed as a selective antagonist of the NK3R, with the therapeutic hypothesis that blocking NKB signaling could modulate downstream neuronal activity and ameliorate symptoms in various CNS-related disorders. Initial research focused on schizophrenia, postulating that NK3R antagonism could offer a novel, non-dopaminergic therapeutic approach. Subsequently, the well-established role of KNDy neurons in the pathophysiology of menopausal hot flashes prompted the investigation of this compound for this indication.
This guide will delve into the specifics of this compound's CNS effects as observed in two key clinical trials: a proof-of-principle study in schizophrenia and a Phase II trial for the treatment of menopausal vasomotor symptoms.
Mechanism of Action: The NKB/NK3R Signaling Pathway
The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that preferentially binds NKB. The NK3R is coupled to the Gαq/11 protein. Upon binding of NKB, the receptor undergoes a conformational change, activating the Gαq/11 subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
This compound, as a selective NK3R antagonist, competitively binds to the NK3R, thereby preventing the binding of NKB and inhibiting the initiation of this downstream signaling cascade. In the context of menopausal hot flashes, the decline in estrogen leads to hypertrophy and overactivity of KNDy neurons, resulting in increased NKB signaling. This is thought to disrupt the thermoregulatory center in the hypothalamus. By blocking NK3R, this compound was hypothesized to restore normal neuronal activity and alleviate these symptoms.
Clinical Investigations: Central Nervous System Effects
This compound (AZD2624) in Schizophrenia
A proof-of-principle study was conducted to evaluate the efficacy and safety of this compound (as AZD2624) as a monotherapy for schizophrenia.[1][2] The rationale was based on the interaction between the neurokinin and dopamine (B1211576) systems in the CNS.
-
Study Design: A 28-day, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Participants: Symptomatic patients diagnosed with schizophrenia.[1]
-
Treatment Arms:
-
Primary Outcome Measures:
-
Cognitive Assessment: CogState computerized battery of cognitive tests.[1][2]
The study found no statistically significant difference between this compound and placebo on the primary outcome measures.[1][2]
Table 1: Efficacy of this compound in Schizophrenia (28-Day Study)
| Outcome Measure | This compound (40 mg) | Placebo | p-value |
| Change in PANSS Total Score | No significant improvement | No significant improvement | Not significant |
| Change in CGI-S Score | No significant improvement | No significant improvement | Not significant |
| CogState Cognitive Measures | No significant improvement | No significant improvement | Not significant |
Data synthesized from Litman et al., 2014.[1][2]
The results of this proof-of-principle study did not support a therapeutic role for this compound as a monotherapy in the treatment of acute schizophrenia.[1][2] Development for this indication was subsequently discontinued.[4]
This compound (MLE4901) for Menopausal Vasomotor Symptoms
Based on the role of NKB/NK3R signaling in thermoregulation, a Phase II trial was conducted to assess the efficacy and safety of this compound (as MLE4901) in treating moderate-to-severe hot flashes in menopausal women.[5][6][7]
-
Study Design: A randomized, double-blind, placebo-controlled, two-way crossover trial.[5][6]
-
Participants: Healthy women aged 40-62 years who had been postmenopausal for at least 12 months and experienced seven or more hot flashes per day, some of which were reported as severe or bothersome.[5][6][7]
-
Treatment Protocol: Participants received 4 weeks of this compound (40 mg, orally, twice daily) and 4 weeks of a matching placebo, in a random order, separated by a 2-week washout period.[5][6][7]
-
Primary Outcome: The total number of hot flashes during the final week of each treatment period.[5][6]
-
Secondary Outcomes: Hot flash severity, bother, and interference with daily activities, assessed using the Hot Flash Related Daily Interference Scale (HFRDIS) and the Menopause-Specific Quality of Life (MENQOL) questionnaire.[5]
The trial demonstrated a significant reduction in hot flash frequency and severity with this compound treatment compared to placebo.[5][8][9]
Table 2: Efficacy of this compound on Vasomotor Symptoms (4-Week Crossover Study)
| Outcome Measure | Baseline (Weekly Avg.) | Placebo (Weekly Avg.) | This compound (40mg BID) (Weekly Avg.) | % Reduction vs. Placebo | p-value |
| Hot Flash Frequency | 84.5 | 49.0 | 19.4 | 45% | <0.0001 |
| Hot Flash Severity | - | - | Significantly Reduced | 41% | <0.0001 |
Data from Prague et al., 2017 and associated reports.[5][7][8][9]
Notably, a rapid onset of action was observed, with a 72% reduction in hot flash frequency from baseline by day 3 of treatment with this compound, compared to a 20% reduction with placebo.[10][11] This effect was sustained throughout the 4-week treatment period.[11]
Despite the promising efficacy data, the development of this compound for hot flashes was halted due to safety concerns.[4][10] Three participants in the Phase II trial developed elevated liver transaminases (alanine aminotransferase levels 4.5-5.9 times the upper limit of normal) after 28 days of treatment.[6][7] Although these elevations were transient and normalized within 90 days of discontinuing the drug, this was considered an unacceptable risk, leading to the termination of the development program.[6][7] It is hypothesized that this liver toxicity may be an idiosyncratic effect related to the specific chemical structure of this compound rather than a class effect of NK3R antagonists.[10]
Discussion and Future Perspectives
The clinical development of this compound provides valuable insights into the therapeutic targeting of the NK3R system in the CNS. The lack of efficacy in the schizophrenia trial suggests that, at least as a monotherapy, NK3R antagonism is not a viable strategy for this complex psychiatric disorder. The reasons for this could be multifaceted, including the specific patient population, the dose selected, or the possibility that the NKB/dopamine interaction is not a primary driver of schizophrenic pathology.
In contrast, the significant and rapid reduction in menopausal hot flashes strongly supports the hypothesis that hyperactivity of the KNDy neuronal system is a key etiological factor in these symptoms. The efficacy of this compound in this context has paved the way for the development of other NK3R antagonists, some of which have now gained regulatory approval for the treatment of vasomotor symptoms.
The discontinuation of this compound due to liver toxicity underscores the importance of careful safety evaluation in drug development. While the adverse events were specific to this compound, it highlights the need for thorough preclinical and clinical safety monitoring for all molecules in this class.
Conclusion
This compound, a selective NK3R antagonist, has been investigated for its CNS effects in both schizophrenia and menopausal vasomotor symptoms. While it proved ineffective for schizophrenia, it demonstrated significant efficacy in reducing the frequency and severity of hot flashes. However, its development was terminated due to safety concerns related to liver enzyme elevations. The findings from the this compound clinical trial program have been instrumental in validating the NKB/NK3R signaling pathway as a key therapeutic target for non-hormonal treatment of menopausal vasomotor symptoms and have informed the development of subsequent, safer molecules in this class. This technical guide serves as a consolidated resource of the key clinical data and mechanistic understanding of this compound's effects on the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Selective Neurokinin 3 Antagonist AZD2624 Does Not Improve Symptoms or Cognition in Schizophrenia: A Proof-of-Principle Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Preclinical Research of Pavinetant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant (B1666215), also known as MLE-4901 and AZD2624, is a selective, orally active antagonist of the neurokinin-3 receptor (NK3R).[1] It was investigated for the treatment of schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.[1] Although its clinical development was discontinued (B1498344) due to instances of elevated liver enzymes, the compound remains a valuable tool for preclinical research into the role of the NK3R in various physiological and pathological processes.[2][3] These application notes provide an overview of suggested dosages, administration methods, and experimental protocols for the use of this compound in a preclinical research setting, based on available data for this compound and analogous compounds.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | Neurokinin-3 Receptor (NK3R) | [1] |
| Mechanism of Action | Antagonist |
Table 2: Suggested Preclinical Dosage and Administration of this compound (Oral Gavage in Rats)
| Parameter | Suggested Range | Rationale/Reference |
| Dosage | 1 - 10 mg/kg | Based on preclinical studies of the similar NK3R antagonist, fezolinetant (B607441), in ovariectomized rats. |
| Administration Route | Oral (gavage) | This compound is orally active. Oral gavage is a standard method for precise oral dosing in rodents. |
| Frequency | Twice daily (BID) | Clinical trials for this compound in humans utilized twice-daily dosing. Preclinical studies with fezolinetant also used a twice-daily regimen. |
| Vehicle | 0.5% or 1% Methylcellulose (B11928114) in water, or 1% Tween 80 in PBS | Common vehicles for oral administration of hydrophobic compounds in preclinical studies. |
Note: The optimal dose should be determined empirically for each specific animal model and experimental endpoint.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rats
Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% or 1% (w/v) methylcellulose in sterile water)
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately using an analytical balance.
-
If necessary, gently grind the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar on a stir plate.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any clumps.
-
Store the suspension in clearly labeled, sterile tubes. If not used immediately, store at 2-8°C and re-suspend by vortexing or stirring before each use. It is recommended to prepare fresh formulations weekly.
Protocol 2: In Vivo Efficacy Study of this compound in a Rat Model of Menopausal Hot Flashes
Objective: To evaluate the efficacy of this compound in reducing the frequency of tail skin temperature elevations, a surrogate marker for hot flashes, in ovariectomized (OVX) rats.
Animal Model:
-
Adult female Sprague-Dawley or Wistar rats (12-14 weeks old).
-
Animals are surgically ovariectomized to induce a menopausal-like state and allowed to recover for at least two weeks before the start of the experiment.
Experimental Design:
-
Acclimation: Acclimate the OVX rats to the experimental conditions, including handling and the tail skin temperature measurement setup, for several days before the start of the study.
-
Baseline Measurement: Record baseline tail skin temperature for a defined period (e.g., 24-48 hours) to determine the frequency of temperature elevations.
-
Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound 1 mg/kg, this compound 3 mg/kg, this compound 10 mg/kg).
-
Dosing: Administer this compound or vehicle orally via gavage twice daily for the duration of the study (e.g., 7-14 days).
-
Data Collection: Continuously monitor tail skin temperature throughout the treatment period.
-
Analysis: Analyze the data to determine the effect of this compound on the frequency and amplitude of tail skin temperature elevations compared to the vehicle control group.
dot
Signaling Pathway
This compound acts as an antagonist at the neurokinin-3 receptor (NK3R). In the context of menopausal hot flashes, the proposed mechanism involves the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus.
dot
Disclaimer
This document is intended for preclinical research purposes only. The provided dosages and protocols are suggestions based on available scientific literature and should be adapted and optimized for specific experimental conditions. The safety and efficacy of this compound have not been established, and its development was halted due to safety concerns in clinical trials. Appropriate safety precautions should be taken when handling this compound.
References
Protocol for In Vivo Administration of Pavinetant in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Pavinetant (also known as MLE4901 and AZD4901), a selective neurokinin-3 (NK3) receptor antagonist, in in vivo rodent studies. This compound has been investigated for its therapeutic potential in conditions such as polycystic ovary syndrome (PCOS) and schizophrenia.
Mechanism of Action
This compound is a small-molecule, orally active, and selective antagonist of the neurokinin-3 (NK3) receptor. The NK3 receptor is a G-protein coupled receptor primarily activated by its endogenous ligand, neurokinin B (NKB). The binding of NKB to the NK3 receptor triggers a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses. By competitively blocking the binding of NKB to the NK3 receptor, this compound effectively inhibits this signaling pathway, thereby modulating downstream physiological effects. This mechanism is relevant to conditions where the NKB/NK3 receptor system is dysregulated.
Signaling Pathway of NK3 Receptor and this compound Inhibition
Caption: NK3 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Species | Model | Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference |
| Mouse | Dihydrotestosterone (DHT)-induced Polycystic Ovary Syndrome (PCOS) | Oral gavage | 30 mg/kg/day | Not specified | Ameliorated metabolic features of PCOS, including reduced body weight and adiposity. Did not impact reproductive defects. | [1][2] |
| Rat | Sub-chronic Phencyclidine (PCP) Model of Schizophrenia | Oral (p.o.) or Intraperitoneal (i.p.) | 1 - 30 mg/kg | 0.5% Methylcellulose (B11928114) | To be determined in dose-response studies for effects on cognitive deficits and negative symptoms. | [1][2][3] |
Experimental Protocols
Protocol for Polycystic Ovary Syndrome (PCOS) Mouse Model
Objective: To investigate the effect of this compound on metabolic and reproductive phenotypes in a hyperandrogenic mouse model of PCOS.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (or other appropriate strain)
-
Model Induction: Subcutaneous implantation of a continuous-release pellet of 5α-dihydrotestosterone (DHT) to induce a PCOS-like phenotype characterized by hyperandrogenism, irregular estrous cycles, and metabolic dysfunction.
Materials:
-
This compound (MLE4901)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge for mice)
-
Standard laboratory animal caging and husbandry supplies
Procedure:
-
Model Induction: Following acclimatization, implant female mice with DHT pellets according to established protocols. Sham-operated animals should receive a placebo pellet.
-
Treatment Groups:
-
Sham + Vehicle
-
DHT + Vehicle
-
DHT + this compound (30 mg/kg/day)
-
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 3 months). The volume of administration should be appropriate for the mouse's body weight (typically 5-10 mL/kg).
-
Outcome Measures:
-
Metabolic Phenotyping: Monitor body weight, food intake, and conduct glucose tolerance tests. At the end of the study, collect and weigh white and brown adipose tissue.
-
Reproductive Phenotyping: Monitor estrous cyclicity via vaginal smears. At the end of the study, assess ovarian morphology and ovulation rates.
-
Hormonal Analysis: Collect blood samples to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
-
Protocol for Schizophrenia Rodent Model (Sub-chronic PCP)
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits and negative symptoms in a sub-chronic phencyclidine (PCP) rat model of schizophrenia.
Animal Model:
-
Species: Rat
-
Strain: Lister Hooded or Sprague-Dawley
-
Model Induction: Sub-chronic administration of PCP to induce schizophrenia-like behavioral and neurochemical alterations.
Materials:
-
This compound (MLE4901)
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound administration (e.g., 0.5% methylcellulose)
-
Apparatus for behavioral testing (e.g., novel object recognition arena, social interaction chambers)
Procedure:
-
Model Induction:
-
Treatment Groups:
-
Saline + Vehicle
-
PCP + Vehicle
-
PCP + this compound (dose range to be determined, e.g., 1, 3, 10, 30 mg/kg)
-
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle.
-
Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time before behavioral testing (e.g., 30-60 minutes).
-
Behavioral Testing:
-
Cognitive Function:
-
Novel Object Recognition (NOR) Test: To assess recognition memory. The test consists of a familiarization phase with two identical objects and a test phase with one familiar and one novel object. The discrimination index (time spent with novel object / total exploration time) is the primary measure.
-
-
Negative Symptoms:
-
Social Interaction Test: To evaluate social withdrawal. This can be a dyadic interaction with a novel conspecific or a three-chambered social approach task. Time spent in social interaction is the key dependent variable.
-
-
Positive Symptoms (Optional):
-
Locomotor Activity: To assess hyperlocomotion, a proxy for psychosis. This is measured in an open field arena.
-
-
Experimental Workflow for Schizophrenia Model
Caption: Experimental workflow for the sub-chronic PCP model of schizophrenia.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in rodents is not extensively published in the public domain. However, based on data from related compounds and clinical studies, the following should be considered when designing in vivo experiments:
-
Half-life: The half-life of this compound (MLE4901) in humans has been reported to be approximately 8.5 hours.[2] Rodent half-life is often shorter, necessitating careful consideration of dosing frequency for chronic studies.
-
Bioavailability: this compound is orally active, indicating reasonable oral bioavailability. Specific bioavailability data in rodents is needed for precise dose adjustments between different routes of administration.
-
Brain Penetration: For central nervous system (CNS) indications like schizophrenia, adequate brain penetration is crucial. The ability of this compound to cross the blood-brain barrier in rodents should be confirmed, as P-glycoprotein can limit the brain penetration of many drugs.[4]
It is highly recommended to conduct preliminary pharmacokinetic studies in the specific rodent strain being used to determine key parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio. This will enable a more rational dose selection and interpretation of pharmacodynamic effects.
References
- 1. b-neuro.com [b-neuro.com]
- 2. The subchronic phencyclidine rat model: relevance for the assessment of novel therapeutics for cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 4. P-glycoprotein in the blood-brain barrier of mice influences the brain penetration and pharmacological activity of many drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Use of Pavinetant in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pavinetant (also known as MLE-4901, AZD2624) is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a G-protein coupled receptor involved in various physiological processes, making this compound a valuable tool for in vitro studies targeting this pathway.[4][5] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the dissolution, storage, and use of this compound, along with a summary of its solubility and a diagram of its signaling pathway.
Data Presentation: this compound Properties and Solubility
The following table summarizes the key properties and solubility information for this compound.
| Property | Data |
| Molecular Formula | C₂₆H₂₅N₃O₃S |
| Molecular Weight | 459.56 g/mol |
| Appearance | White to off-white solid |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent. It is advised to use newly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic DMSO. |
| Solubility in DMSO | ≥ 50 mg/mL (108.80 mM) or 80 mg/mL (174.08 mM) |
| Aqueous Solubility | This compound is poorly soluble in aqueous solutions. Direct dissolution in cell culture media is not recommended. |
| Multi-component Solvents | For in vivo or specific in vitro applications requiring lower DMSO concentrations, the following solvent systems have been reported: • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 3 mg/mL (6.53 mM) • 10% DMSO, 90% Corn Oil: ≥ 3 mg/mL (6.53 mM) |
| Storage of Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| Storage of Stock Solution | Aliquot and store in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is suitable for most in vitro cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-warm the vial of this compound powder to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
Optional: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, as higher concentrations can be toxic to cells.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to prepare an intermediate dilution. This helps to avoid precipitation of the compound when adding it to the final culture volume.
-
Example: To achieve a final concentration of 10 µM in a 1 mL culture volume from a 10 mM stock solution, first, dilute 1 µL of the 10 mM stock into 99 µL of media to get a 100 µM intermediate solution. Then, add 100 µL of this intermediate solution to the final 900 µL of media in your well.
-
-
Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Add the final working solution to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound acts as an antagonist at the Neurokinin-3 Receptor (NK3R). The natural ligand for this receptor is Neurokinin B (NKB). NK3R is a Gq/11-coupled G-protein coupled receptor that, upon activation by NKB, stimulates the Phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in downstream cellular responses. This compound blocks this cascade by preventing NKB from binding to NK3R.
Caption: this compound blocks the NKB-induced NK3R signaling cascade.
Experimental Workflow for Dissolving and Using this compound
The following diagram illustrates the recommended workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation and use in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C26H25N3O3S | CID 23649245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pavinetant in Studying PCOS Pathophysiology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pavinetant and other neurokinin-3 receptor (NK3R) antagonists in elucidating the pathophysiology of Polycystic Ovary Syndrome (PCOS). While the clinical development of this compound (also known as MLE-4901 or AZD4901) for PCOS was discontinued, studies involving this compound and similar molecules like Fezolinetant (B607441) have been instrumental in understanding the role of the neurokinin B (NKB)-NK3R signaling pathway in the neuroendocrine dysregulation characteristic of PCOS.[1][2]
Introduction to this compound and NK3R Antagonism in PCOS
Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[3][4][5] A key feature of the neuroendocrine disruption in PCOS is an increased gonadotropin-releasing hormone (GnRH) pulse frequency, leading to elevated luteinizing hormone (LH) secretion and a high LH to follicle-stimulating hormone (FSH) ratio. This hormonal imbalance contributes to ovarian androgen excess and impaired follicular development.
The hypothalamic network of kisspeptin, neurokinin B, and dynorphin (B1627789) (KNDy) neurons is recognized as the GnRH pulse generator. Neurokinin B, acting through its receptor NK3R, is a key stimulator of GnRH release. Therefore, NK3R antagonists like this compound and Fezolinetant offer a targeted approach to modulate the HPG axis. By blocking NK3R signaling in KNDy neurons, these antagonists can reduce GnRH pulse frequency, subsequently lowering LH and testosterone (B1683101) levels.
Data Presentation: Effects of NK3R Antagonists in PCOS
The following tables summarize the quantitative data from key clinical and preclinical studies investigating the effects of NK3R antagonists in women with PCOS and in animal models of the condition.
Table 1: Clinical Trial Data of Fezolinetant in Women with PCOS (12-Week, Phase 2a Study)
| Parameter | Placebo (n=22) | Fezolinetant 60 mg/day (n=21) | Fezolinetant 180 mg/day (n=21) |
| Change in Total Testosterone (nmol/L) | -0.05 | -0.39 | -0.80 |
| Change in Luteinizing Hormone (IU/L) | -3.16 | -8.21** | -10.17 |
| Change in LH/FSH Ratio | - | Dose-dependent decrease | Dose-dependent decrease |
| Change in Follicle-Stimulating Hormone (IU/L) | -0.57 | -0.92 | -1.46 |
| Change in Progesterone (nmol/L) | No significant change | No significant change | No significant change |
| Change in Estradiol (pmol/L) | No significant change | No significant change | No significant change |
*p < 0.05 vs. placebo; **p < 0.01 vs. placebo; ***p < 0.001 vs. placebo
Table 2: Preclinical Data of NK3R Antagonist (MLE4901) in a DHT-Induced Mouse Model of PCOS
| Parameter | Control | DHT-induced PCOS | DHT + MLE4901 |
| Body Weight | Normal | Increased | Decreased |
| Adiposity | Normal | Increased | Decreased |
| Adipocyte Hypertrophy | Normal | Present | Decreased |
| Respiratory Exchange Ratio | Baseline | Decreased | Increased |
| Fasting Serum Triglycerides | Normal | Increased | No significant improvement |
| Fasting Glucose Levels | Normal | Increased | No significant improvement |
| Reproductive Cycle | Regular | Irregular | No improvement |
Experimental Protocols
Clinical Trial Protocol: Fezolinetant in Women with PCOS
-
Study Design: Phase 2a, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Women aged 18 to 45 years diagnosed with PCOS according to the Rotterdam criteria, with mandatory biochemical hyperandrogenism (total testosterone > 1.7 nmol/L).
-
Intervention: Participants were randomized to receive placebo, fezolinetant 60 mg/day, or fezolinetant 180 mg/day for 12 weeks.
-
Primary Efficacy Endpoint: Change in total testosterone from baseline to week 12.
-
Secondary Endpoints: Changes in gonadotropins (LH, FSH), LH/FSH ratio, and other ovarian hormones. Safety and tolerability were also assessed.
-
Hormone Analysis: Serum levels of hormones were measured at baseline and at specified time points throughout the study using validated liquid chromatography with tandem mass spectrometry or immunoassays.
Preclinical Study Protocol: NK3R Antagonism in a PCOS Mouse Model
-
Animal Model: A dihydrotestosterone (B1667394) (DHT)-induced mouse model of PCOS was used. Female mice were implanted with DHT pellets to induce key reproductive and metabolic features of PCOS.
-
Intervention: After 3 months of DHT exposure, a subset of the PCOS-like mice was treated with the NK3R antagonist MLE4901.
-
Assessments:
-
Reproductive Phenotyping: Cyclicity was monitored through vaginal cytology to assess the regularity of the estrous cycle. Ovulatory function was also evaluated.
-
Metabolic Phenotyping: Body weight, white and brown adipose tissue weight, and adipocyte size were measured. Fasting serum triglyceride and glucose levels were determined. Indirect calorimetry was used to assess the respiratory exchange ratio.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between control, DHT-induced PCOS, and DHT + MLE4901 treated groups.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of NK3R Antagonism in PCOS
Caption: Mechanism of this compound in the HPG axis in PCOS.
Experimental Workflow for Preclinical PCOS Studies
Caption: Workflow for a preclinical study of this compound in a PCOS mouse model.
Conclusion and Future Directions
The investigation of NK3R antagonists like this compound has significantly advanced our understanding of the central neuroendocrine defects in PCOS. Clinical studies with the related compound Fezolinetant have demonstrated that NK3R antagonism can effectively reduce LH and testosterone levels in women with PCOS, addressing the core hormonal imbalances of the syndrome. Preclinical studies further suggest a potential role for this drug class in ameliorating some of the metabolic disturbances associated with PCOS, such as increased body weight and adiposity.
Although this compound's development for PCOS was halted, the pathway it targets remains a promising area for therapeutic intervention. Future research could focus on:
-
Investigating the long-term efficacy and safety of other NK3R antagonists in managing both the reproductive and metabolic aspects of PCOS.
-
Exploring the potential of combination therapies, for instance, pairing an NK3R antagonist with an insulin-sensitizing agent, to address the multifaceted nature of the syndrome.
-
Further elucidating the direct effects of NK3R signaling at the ovarian level, as NK3R is also expressed in granulosa cells.
These application notes and protocols provide a framework for researchers to build upon the foundational work done with this compound and other NK3R antagonists in the ongoing effort to develop more targeted and effective treatments for PCOS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Tempest Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycystic Ovary Syndrome: Pathophysiology, Presentation, and Treatment With Emphasis on Adolescent Girls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycystic Ovarian Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Investigating the Mechanism of Menopausal Hot Flashes with Pavinetant
Audience: Researchers, scientists, and drug development professionals.
Introduction: Menopausal hot flashes, or vasomotor symptoms (VMS), are a significant burden for many women, stemming from the decline in estrogen during the menopausal transition.[1][2] The underlying mechanism involves the hypertrophy and subsequent over-activity of a specific group of hypothalamic neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons.[3][4] In the absence of estrogen's negative feedback, these neurons increase the release of Neurokinin B (NKB). NKB acts on its receptor, the neurokinin-3 receptor (NK3R), to trigger downstream signaling that disrupts thermoregulation, leading to inappropriate peripheral vasodilation and the sensation of intense heat characteristic of a hot flash.
Pavinetant (also known as MLE4901) is a selective, non-hormonal antagonist of the NK3R. By blocking the action of NKB at this receptor, this compound offers a targeted approach to quell the overactive signaling cascade responsible for hot flashes. This makes it an invaluable pharmacological tool for investigating the precise neuroendocrine mechanisms of menopausal VMS, both in vitro and in vivo. These notes provide an overview and detailed protocols for utilizing this compound in a research setting.
Mechanism of Action: The NKB/NK3R Signaling Pathway in Hot Flashes
The central hypothesis is that estrogen withdrawal leads to disinhibition of KNDy neurons in the hypothalamic arcuate nucleus. This results in increased NKB signaling to thermoregulatory centers, such as the preoptic area, which interpret this as a signal that the body is overheating. The body then initiates heat dissipation mechanisms, primarily cutaneous vasodilation, causing a hot flash. This compound directly intervenes in this pathway by competitively inhibiting the NK3R, thereby preventing NKB-induced activation of the thermoregulatory centers.
Caption: NKB/NK3R signaling pathway in menopausal hot flashes and the site of this compound action.
Data Presentation: Efficacy of NK3R Antagonists
Clinical trials investigating this compound and other NK3R antagonists have demonstrated a rapid and significant reduction in the frequency and severity of vasomotor symptoms.
Table 1: Summary of Clinical Trial Data for this compound (MLE4901)
| Study Metric | This compound (MLE4901) | Placebo | Adjusted Difference | p-value | Reference |
|---|---|---|---|---|---|
| Total Weekly Hot Flushes (Reduction from Baseline) | 73% | 28% | -45% | <0.0001 | |
| Daily Hot Flash Frequency (Flashes/day) | From 3.4 ± 1.2 to 1.0 ± 0.6 | N/A | -2.4 | 0.008 |
| Night-time Awakenings (Awakenings/night) | From 1.6 ± 0.3 to 0.4 ± 0.2 | N/A | -1.2 | 0.008 | |
Table 2: Efficacy Data for Other Investigational NK3R Antagonists
| Drug | Metric | Efficacy | Placebo | Timepoint | Reference |
|---|---|---|---|---|---|
| Fezolinetant | Reduction in moderate-to-severe VMS frequency | 64% | N/A | Week 12 | |
| Elinzanetant | Reduction in moderate-to-severe VMS frequency | ~73% | ~47% | Week 12 |
| Elinzanetant | Reduction in moderate-to-severe VMS frequency | 65-67% | 42-45% | Week 12 | |
Note: this compound development was discontinued (B1498344) due to transient elevations in liver transaminases, which is believed to be an idiosyncratic effect and not a class effect of NK3R antagonists.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording of KNDy Neuron Activity
This protocol allows for the direct measurement of this compound's effect on the firing rate of KNDy neurons in response to NK3R agonism.
Objective: To determine if this compound blocks the excitatory effect of an NK3R agonist (e.g., senktide) on KNDy neuron action potential firing.
Materials:
-
Animal model (e.g., mouse or rat)
-
Brain slicing vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, microscope)
-
Glass micropipettes
-
Senktide (NK3R agonist)
-
This compound
Workflow Diagram:
References
- 1. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy [scielo.org.co]
- 4. youtube.com [youtube.com]
Pavinetant: A Pharmacological Probe for Unraveling Neurokinin-3 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant (B1666215), also known as MLE-4901 and AZD2624, is a potent and selective, orally active, non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1][2] Although its clinical development for indications such as schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes has been discontinued, this compound remains a valuable pharmacological tool for elucidating the physiological and pathological roles of the NK3R.[1][3] These application notes provide a comprehensive overview of this compound's utility in studying NK3R function, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.
The NK3R is a G-protein coupled receptor predominantly expressed in the central nervous system. Its endogenous ligand is neurokinin B (NKB). The NKB-NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and, consequently, the modulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.[1] This pathway is also involved in the central control of thermoregulation. By blocking the action of NKB at the NK3R, this compound allows for the precise dissection of these and other NK3R-mediated processes.
Physicochemical and Pharmacological Properties
| Property | Value | Reference(s) |
| IUPAC Name | 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | [2] |
| Molecular Formula | C₂₆H₂₅N₃O₃S | [2] |
| Molecular Weight | 459.56 g/mol | [2] |
| Synonyms | MLE-4901, AZD-4901, AZD2624, AZ-12472520 | [1][2] |
Quantitative In Vitro Data
| Assay Type | Target | Cell Line | Value | Reference(s) |
| Functional Antagonism (IC₅₀) | NK3 Receptor | CHO | 1.6 nM | [4] |
| CYP Inhibition (IC₅₀) | CYP3A4/5 (midazolam assay) | Microsomes | 7.1 µM | [5] |
| CYP Inhibition (IC₅₀) | CYP3A4/5 (testosterone assay) | Microsomes | 19.8 µM | [5] |
Quantitative In Vivo Data (Clinical Studies)
| Species | Condition | Dose | Duration | Key Findings | Reference(s) |
| Human (Postmenopausal Women) | Frequent Hot Flashes | 40 mg twice daily | 7 days | Reduced mean LH from 29.3 ± 4.1 to 24.4 ± 3.8 IU/L. Reduced hot flash frequency from 3.4 ± 1.2 to 1.0 ± 0.6 per day in women with hot flashes. | [3][6] |
| Human (Healthy Men) | Healthy | 40 mg twice daily | 7 days | Decreased secretion of LH, FSH, and testosterone (B1683101). | [7] |
| Human (Women with PCOS) | Polycystic Ovary Syndrome | 80 mg/day | 7 days | Reduced LH AUC by 52.0% and total testosterone by 28.7%. | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for NK3 Receptor
This protocol is to determine the binding affinity (Ki) of this compound for the human NK3 receptor. It is adapted from general radioligand binding assay principles.[9][10][11]
Materials:
-
Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-SR142801 or [¹²⁵I]-MePhe7-NKB.
-
Non-specific binding control: A high concentration of a non-labeled NK3R antagonist (e.g., 10 µM Osanetant).[12]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand in binding buffer, 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.
-
This compound Competition: 50 µL of radioligand, 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
2. Calcium Mobilization Assay
This protocol measures the functional antagonism of this compound at the NK3 receptor by quantifying its ability to inhibit NKB-induced intracellular calcium release.[13][14][15][16]
Materials:
-
A cell line stably co-expressing the human NK3 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple to the calcium signaling pathway (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Neurokinin B (NKB) or a selective NK3R agonist like Senktide.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (to prevent dye leakage).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer containing probenecid for 45-60 minutes at 37°C in the dark.
-
This compound Incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a solution of NKB or Senktide to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the NKB-induced response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Assay
3. Effect of this compound on Luteinizing Hormone (LH) Secretion in an Ovariectomized Rat Model
This protocol is designed to assess the in vivo efficacy of this compound in suppressing LH secretion, a key function modulated by the NK3R. Ovariectomized rats are used to eliminate the confounding effects of fluctuating ovarian hormones.[17][18]
Materials:
-
Female Sprague-Dawley or Wistar rats (adult).
-
Anesthetic for surgery.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes).
-
Centrifuge.
-
Rat LH ELISA kit.
Procedure:
-
Animal Model:
-
Perform bilateral ovariectomy on the rats under anesthesia.
-
Allow the animals to recover for at least two weeks to allow for the expected rise in basal LH levels.
-
-
Acclimatization and Baseline:
-
Acclimatize the animals to handling and the blood collection procedure.
-
Collect baseline blood samples via tail vein at multiple time points (e.g., every 10-15 minutes for 2-3 hours) to establish the pulsatile nature of LH secretion.
-
-
This compound Administration:
-
Administer this compound or vehicle orally by gavage. A range of doses can be tested (e.g., 1, 3, 10 mg/kg).
-
-
Post-Treatment Blood Sampling:
-
Collect blood samples at various time points after this compound administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess the time course of the effect on LH secretion.
-
-
LH Measurement:
-
Separate plasma from the blood samples by centrifugation.
-
Measure LH concentrations in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean LH concentration at each time point for both the vehicle and this compound-treated groups.
-
Analyze the data for statistically significant differences between the groups.
-
The percentage of LH suppression can be calculated relative to the baseline or vehicle control group.
-
Conclusion
This compound serves as a powerful and selective pharmacological tool for investigating the multifaceted roles of the NK3 receptor. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of NK3R signaling in health and disease. While its clinical development has ceased, the knowledge gained from studying this compound continues to be instrumental in advancing our understanding of neuroendocrinology and related therapeutic areas.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Review of human genetic and clinical studies directly relevant to GnRH signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring intracellular calcium signaling in murine NK cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Intracellular Ca2+ Mobilization in Human NK Cell Subsets by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Pavinetant Concentration in Plasma Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant is a selective antagonist of the neurokinin-3 (NK3) receptor, a key component in the hypothalamic-pituitary-gonadal axis. The therapeutic potential of this compound has been investigated for various conditions, including menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and schizophrenia. Accurate quantification of this compound in plasma samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a relationship between its concentration and therapeutic effects.
These application notes provide a detailed overview of the techniques for measuring this compound concentration in plasma, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While a specific validated method for this compound is not publicly available, this document outlines a comprehensive protocol adapted from a validated method for Fezolinetant, another selective NK3 receptor antagonist with a similar molecular profile.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by blocking the action of neurokinin B (NKB) at the NK3 receptor. In the hypothalamus, Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons play a pivotal role in regulating the thermoregulatory center. During menopause, for instance, a decline in estrogen leads to increased NKB signaling, causing hyperactivity of KNDy neurons and triggering vasomotor symptoms. This compound, by acting as an antagonist at the NK3 receptor, modulates this neuronal activity, thereby alleviating these symptoms.
Application Notes and Protocols: Synthesis and Purification of Pavinetant (AZD-4901)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pavinetant (AZD-4901) is a potent and selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor. It has been investigated for the treatment of various conditions, including menopausal hot flashes, polycystic ovary syndrome (PCOS), and schizophrenia. This document provides a detailed, representative protocol for the synthesis and purification of this compound, based on established organic chemistry principles for the assembly of its core structural motifs. As the specific manufacturing process for this compound is proprietary, this guide is intended for research and development purposes, offering a plausible and scientifically sound approach. Additionally, the relevant neurokinin-3 receptor signaling pathway is illustrated to provide a biological context for the compound's mechanism of action.
Introduction to this compound and the Neurokinin-3 Receptor Pathway
This compound, with the IUPAC name 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, is a small molecule designed to block the action of neurokinin B (NKB) at the NK3 receptor.[1][2] NKB is a neuropeptide that plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulatory pathways in the brain. By antagonizing the NK3 receptor, this compound can modulate these processes, offering therapeutic potential for hormone-dependent disorders and vasomotor symptoms.[1][2]
The signaling pathway initiated by the binding of NKB to the NK3 receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention. Understanding this pathway is essential for the rational design and development of antagonists like this compound.
Neurokinin-3 Receptor Signaling Pathway
Representative Synthesis of this compound (AZD-4901)
The following multi-step synthesis is a representative protocol for the preparation of this compound. This pathway is constructed based on well-established chemical reactions for the formation of the quinoline-4-carboxamide scaffold and subsequent functionalization.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (I) suggests a disconnection at the amide bond, leading to 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II) and (S)-1-phenylpropylamine (III). The quinoline (B57606) core (II) can be derived from 2-phenylquinoline-4-carboxylic acid (IV) via a directed lithiation and subsequent reaction with a sulfonylating agent. The key intermediate (IV) can be synthesized via the Pfitzinger reaction of isatin (B1672199) (V) and acetophenone (B1666503) (VI). The chiral amine (III) can be obtained through chiral resolution of the corresponding racemate.
Experimental Workflow for this compound Synthesis
Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid (IV) via Pfitzinger Reaction
Materials:
-
Isatin (V)
-
Acetophenone (VI)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Protocol:
-
In a round-bottom flask, dissolve KOH in 95% ethanol to create a 33% (w/v) solution.
-
To this basic solution, add isatin and stir at room temperature until the isatin dissolves completely, forming potassium isatinate.
-
Add acetophenone to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with concentrated HCl to a pH of approximately 4-5 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-phenylquinoline-4-carboxylic acid (IV).
Step 2: Synthesis of 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II)
Materials:
-
2-phenylquinoline-4-carboxylic acid (IV)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Protocol:
-
Dissolve 2-phenylquinoline-4-carboxylic acid (IV) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) to the solution. The first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the 3-position of the quinoline ring.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (II).
Step 3: Synthesis of this compound (I) via Amide Coupling
Materials:
-
3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II)
-
(S)-1-phenylpropylamine (III)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
Protocol:
-
Dissolve the carboxylic acid intermediate (II) in anhydrous DMF under an inert atmosphere.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve (S)-1-phenylpropylamine (III) (1.1 equivalents) and DIPEA (2.0 equivalents) in DMF.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound (I).
Purification of this compound (AZD-4901)
Purification of the final compound is critical to remove unreacted starting materials, by-products, and coupling reagents. A combination of chromatographic and crystallization techniques is typically employed.
Purification Protocol
Materials:
-
Crude this compound (I)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
-
Ethanol
-
Deionized water
Protocol:
-
Chromatographic Purification:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the product obtained from chromatography in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum to yield pure this compound.
-
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the synthesis of a quinoline-4-carboxamide derivative, providing a benchmark for expected outcomes in a research setting.
| Step | Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-phenylquinoline-4-carboxylic acid | Isatin (5.0 g) | 7.5 g | ~85 | >95 |
| 2 | 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid | Intermediate from Step 1 (7.0 g) | 7.8 g | ~80 | >90 |
| 3 | This compound (crude) | Intermediate from Step 2 (7.5 g) | 8.2 g | ~88 | ~85 |
| 4 | This compound (purified) | Crude this compound (8.0 g) | 6.8 g | ~85 (recovery) | >99 |
Note: Yields and purity are highly dependent on reaction conditions and purification efficiency. The values presented are for illustrative purposes only.
Conclusion
This document provides a comprehensive, albeit representative, guide to the synthesis and purification of this compound (AZD-4901). The detailed protocols for the Pfitzinger reaction, directed lithiation-sulfonylation, and amide coupling offer a practical framework for the laboratory-scale preparation of this and structurally related compounds. The inclusion of the neurokinin-3 receptor signaling pathway provides the necessary biological context for researchers working on the development of novel NK3 receptor antagonists. It is imperative to reiterate that these protocols are intended for research purposes and should be performed with appropriate safety precautions in a controlled laboratory environment.
References
Application Notes and Protocols for Cell-Based Screening of Pavinetant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant (also known as MLE-4901 and AZD-4901) is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1] The NK3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it is activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion. Consequently, NK3R has emerged as a therapeutic target for sex-hormone-dependent disorders.[2] this compound has been investigated for the treatment of hot flashes and polycystic ovary syndrome (PCOS).[1]
This document provides detailed application notes and protocols for a suite of cell-based functional assays designed to screen and characterize the activity of this compound and other NK3R antagonists. These assays are essential for determining the potency and mechanism of action of such compounds in a physiologically relevant cellular context.
NK3 Receptor Signaling Pathway
The NK3 receptor is primarily coupled to the Gq class of G proteins. Upon activation by an agonist like NKB, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses. Furthermore, Gq-coupled GPCRs can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which in turn can induce the transcription of genes regulated by the Serum Response Element (SRE).
References
Troubleshooting & Optimization
Technical Support Center: Pavinetant Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Pavinetant in in vitro experiments.
Troubleshooting Guide
It is not uncommon to encounter solubility challenges with hydrophobic compounds like this compound when transitioning from a concentrated organic stock solution to an aqueous assay medium. This guide provides a systematic approach to resolving these issues.
Problem: My this compound, dissolved in DMSO, precipitates when diluted into my aqueous cell culture medium.
This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the final aqueous environment is exceeded. Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium. While some cell lines can tolerate up to 1%, it is best practice to keep the final DMSO concentration at or below 0.5%, and ideally no more than 0.1%, to avoid cytotoxicity.[1][2] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Employ Sonication: Sonication can help accelerate the dissolution of this compound. If the compound is not dissolving, sonication is recommended.[3]
-
Utilize Gentle Warming: Briefly warming the aqueous medium to 37°C and vortexing while adding the this compound stock solution can aid in dissolution.[1] However, be cautious as prolonged exposure to heat can degrade the compound.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create intermediate dilutions of your concentrated stock in pure DMSO. Then, add the final DMSO dilution to your pre-warmed aqueous buffer while vortexing to ensure rapid and uniform dispersion.[4]
-
Consider Co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed. A mixture of solvents can sometimes maintain solubility better than a single solvent.
Problem: My this compound stock solution appears cloudy or contains visible particles.
This indicates that the compound may not have fully dissolved or has precipitated during storage.
-
Attempt to Re-dissolve: Gentle warming in a 37°C water bath, vortexing, or sonication can be used to try and redissolve the compound.
-
Prepare a Fresh Stock Solution: If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one to ensure accurate dosing.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease solubility.
Q2: What is the solubility of this compound in DMSO?
A2: this compound has good solubility in DMSO. Specific data indicates solubility of at least 50 mg/mL and up to 80 mg/mL. Sonication is recommended to aid dissolution at higher concentrations.
Q3: My this compound is still precipitating even with a low final DMSO concentration. What should I do next?
A3: If precipitation persists, consider using a co-solvent system. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, Tween 80, and saline. It is essential to test the tolerance of your specific cell line to the final concentrations of these excipients.
Q4: How can I determine the kinetic solubility of this compound in my specific assay buffer?
A4: A kinetic solubility assay can be performed by preparing a high-concentration stock solution of this compound in DMSO and then serially diluting it into your aqueous assay buffer. The highest concentration that remains clear of precipitate after a set incubation period (e.g., 1-2 hours) is the kinetic solubility. Precipitation can be assessed visually, by microscopy, or by measuring turbidity using a plate reader.
Q5: Could solubility issues be the cause of inconsistent results in my experiments?
A5: Yes, inconsistent solubility can lead to variability in the effective concentration of this compound in your assays, resulting in poor reproducibility. Ensuring complete dissolution and a stable solution is critical for reliable data.
Data Presentation
| Solvent/System | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (108.80 mM) | Hygroscopic DMSO can impact solubility; use newly opened DMSO. |
| DMSO | 80 mg/mL (174.08 mM) | Sonication is recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 3 mg/mL (6.53 mM) | Clear solution. Add solvents sequentially. |
| 10% DMSO + 90% Corn Oil | ≥ 3 mg/mL (6.53 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (459.56 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 459.56 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L
-
For 1 mg, the required DMSO volume is approximately 217.6 µL.
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using Serial Dilution
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM this compound stock solution in pure DMSO. For example, a 1:10 dilution to create a 1 mM solution.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock (or intermediate dilution) to achieve the final desired concentration. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Final Mixing: Vortex the final working solution briefly to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (and any other co-solvents) to the assay medium.
Protocol 3: General Kinetic Solubility Assay
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions in DMSO: Create a series of serial dilutions of the stock solution in 100% DMSO (e.g., from 10 mM down to 1 µM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution in triplicate. To each well, add a larger volume (e.g., 198 µL) of your pre-warmed aqueous assay buffer to achieve a consistent final DMSO concentration (in this example, 1%).
-
Incubation: Seal the plate and incubate at room temperature or 37°C on a plate shaker for 1-2 hours.
-
Analysis:
-
Visual/Microscopic Inspection: Examine the wells for any visible signs of precipitation.
-
Turbidity Measurement: Measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear is the kinetic solubility.
-
Visualizations
Caption: Decision tree for troubleshooting this compound solubility.
Caption: General workflow for preparing this compound for in vitro assays.
Caption: this compound as an antagonist of the NK3 receptor signaling pathway.
References
Addressing Pavinetant off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-3 receptor (NK3R) antagonist, pavinetant (B1666215) (also known as MLE-4901 and AZD2624). This guide focuses on addressing potential off-target effects observed in experimental models.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common issues related to this compound's off-target effects.
Issue 1: Unexpected Cellular Phenotype or Animal Behavior Unrelated to NK3R Antagonism
Question: My in vitro or in vivo model is showing an unexpected phenotype that doesn't align with the known function of the NK3 receptor. How can I determine if this is an off-target effect of this compound?
Answer:
-
Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or other NK3R antagonists with a similar chemical structure. The development of this compound was discontinued (B1498344) due to observations of elevated liver transaminases in clinical trials, suggesting potential hepatotoxicity.[1][2]
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected effect occurs at a significantly different concentration than the on-target NK3R antagonism, it may be an off-target effect.
-
Control Experiments:
-
Structural Analog Control: If available, use a structurally related but inactive analog of this compound. If the inactive analog does not produce the unexpected phenotype, it suggests the effect is specific to this compound's structure, though not necessarily its on-target activity.
-
Alternative NK3R Antagonist: Use a structurally distinct NK3R antagonist. If this antagonist does not produce the same unexpected phenotype at equivalent on-target concentrations, it strongly suggests an off-target effect of this compound.
-
-
Off-Target Screening: If resources permit, consider performing a broad off-target screening panel to identify potential unintended molecular targets of this compound.
Issue 2: Observing Signs of Liver Toxicity in Animal Models
Question: I am observing elevated liver enzymes (e.g., ALT, AST) or other signs of hepatotoxicity in my animal models treated with this compound. What steps should I take?
Answer:
This is a critical observation, as clinical trials of this compound were halted due to elevated liver transaminases.[1][2] It is suggested that this may be an idiosyncratic effect related to this compound's chemical structure and not a class effect of all NK3R antagonists.[1]
Troubleshooting Steps:
-
Confirm Liver Injury:
-
Biochemical Analysis: Measure a panel of liver function markers in the serum/plasma, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin.
-
Histopathology: Collect liver tissue for histopathological analysis to identify signs of cellular damage, inflammation, or necrosis.
-
-
Investigate the Mechanism:
-
In Vitro Models: Use primary hepatocytes or liver cell lines (e.g., HepG2) to assess direct cytotoxicity, mitochondrial dysfunction, or the formation of reactive metabolites.
-
CYP450 Interaction: this compound is known to inhibit CYP3A4/5. Investigate if co-administration with other drugs that are substrates for these enzymes exacerbates the toxicity.
-
-
Experimental Protocol:
-
Dose Reduction: Determine if the hepatotoxicity is dose-dependent by testing lower concentrations of this compound.
-
Alternative Compound: If the scientific question allows, switch to a structurally different NK3R antagonist that has not been associated with liver toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: The most significant reported off-target effect of this compound is potential hepatotoxicity, as evidenced by elevated liver transaminases in clinical trials. Additionally, in vitro studies have shown that this compound can inhibit cytochrome P450 enzymes, specifically CYP3A4/5.
Q2: How does this compound's on-target mechanism work?
A2: this compound is a selective antagonist of the neurokinin-3 receptor (NK3R). NK3R is a G-protein coupled receptor involved in the regulation of gonadotropin-releasing hormone (GnRH) secretion. By blocking the NK3R, this compound modulates the hypothalamic-pituitary-gonadal (HPG) axis.
Q3: Are the off-target effects of this compound a class effect for all NK3R antagonists?
A3: The hepatotoxicity observed with this compound is believed to be an idiosyncratic effect related to its specific chemical structure, rather than a class-wide effect of all NK3R antagonists. Other structurally distinct NK3R antagonists have not shown similar liver toxicity.
Q4: What in vitro assays can I use to investigate this compound's off-target effects?
A4:
-
CYP450 Inhibition Assay: To quantify the inhibitory potential of this compound on various CYP isoforms.
-
Hepatotoxicity Assays: Using primary hepatocytes or liver cell lines to measure cytotoxicity (e.g., LDH release), mitochondrial function (e.g., MTT or Seahorse assays), and reactive oxygen species (ROS) production.
-
Receptor Screening Panel: A broad panel of receptor binding assays to identify unintended interactions with other receptors, ion channels, and transporters.
Q5: What are some key considerations when designing experiments with this compound?
A5:
-
Dose Selection: Use the lowest effective concentration to minimize potential off-target effects.
-
Control Compounds: Include appropriate controls, such as a vehicle and a structurally distinct NK3R antagonist.
-
Monitoring: In animal studies, closely monitor for signs of toxicity, particularly liver function.
-
Drug-Drug Interactions: Be aware of the potential for drug-drug interactions due to this compound's inhibition of CYP3A4/5.
Data Presentation
Table 1: Summary of Known this compound Off-Target Interactions
| Target/Effect | Assay Type | Species | Quantitative Data | Reference |
| Hepatotoxicity | Clinical Trial | Human | Elevated liver transaminases | |
| CYP3A4/5 Inhibition | In vitro microsomal assay | Human | IC50 = 7.1 µM (midazolam as substrate) | |
| IC50 = 19.8 µM (testosterone as substrate) | ||||
| Other CYP Enzymes | In vitro microsomal assay | Human | Weak to no inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol provides a general framework for determining the IC50 of this compound for CYP3A4.
Materials:
-
Human liver microsomes (HLMs)
-
This compound stock solution (in DMSO)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the incubation buffer. Prepare the HLM suspension and the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the HLM suspension, this compound dilutions, and incubation buffer. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP3A4 substrate to each well to initiate the reaction.
-
Incubation: Incubate at 37°C for the determined linear time of metabolite formation (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding the cold quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP3A4 substrate.
-
Data Analysis: Plot the percentage of metabolite formation against the log of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: On-Target NK3R Signaling Pathway and this compound's Mechanism of Action.
References
Understanding the reasons for Pavinetant clinical trial discontinuation
This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the Pavinetant (MLE4901, AZD4901) clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
A1: The primary reason for the discontinuation of this compound clinical trials for indications such as menopausal hot flashes and polycystic ovary syndrome (PCOS) was safety concerns related to liver function.[1][2][3][4] Specifically, an asymptomatic rise in liver transaminases (alanine aminotransferase) was observed in some participants, indicating potential hepatotoxicity.[2][3]
Q2: For which indications was this compound being developed?
A2: this compound was under development for the treatment of schizophrenia, menopausal hot flashes (vasomotor symptoms), and polycystic ovary syndrome (PCOS).[5]
Q3: Was the reason for discontinuation the same for all indications?
A3: No. The development of this compound for schizophrenia was discontinued (B1498344) due to a lack of effectiveness.[5] For menopausal hot flashes and PCOS, the termination was based on an assessment of the clinical risks and benefits, with the liver safety signal being a key factor.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the neurokinin-3 receptor (NK3R).[5] In the context of menopausal hot flashes, the neurokinin B (NKB)/NK3R signaling pathway is implicated in the thermoregulatory dysfunction that leads to these symptoms.[6] By blocking the NK3R, this compound was intended to modulate neuronal activity in the brain's thermoregulatory center to reduce the frequency and severity of hot flashes.[6]
Q5: Was this compound effective in treating any of the investigated conditions?
A5: Yes, in a phase 2 clinical trial for menopausal hot flashes, this compound demonstrated efficacy by significantly reducing the total weekly number of hot flashes compared to placebo.[2][3][7] However, it was not effective in treating schizophrenia.[5]
Q6: Are there other drugs in the same class as this compound?
A6: Yes, this compound belongs to a class of drugs known as neurokinin-3 receptor (NK3R) antagonists.[4][8] Other drugs in this class, such as Fezolinetant, have been developed and have not shown the same liver toxicity concerns, suggesting the adverse effect of this compound might be specific to its chemical structure rather than a class-wide effect.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data from the phase 2, randomized, double-blind, placebo-controlled, crossover trial of this compound (MLE4901) for the treatment of menopausal hot flashes.[3][7]
| Parameter | Placebo | This compound (MLE4901) | p-value |
| Mean Total Weekly Hot Flushes (Intention-to-Treat) | 49.01 | 19.35 | <0.0001 |
| Reduction in Hot Flush Frequency vs. Placebo | - | 45% | - |
| Dosage | - | 40 mg, twice daily | - |
| Treatment Duration | 4 weeks | 4 weeks | - |
| Number of Participants (Intention-to-Treat) | 37 | 37 | - |
| Adverse Event of Note | - | Asymptomatic rise in liver transaminases (ALT 4.5-5.9x ULN) in 3 participants | - |
ULN: Upper Limit of Normal
Experimental Protocols
Phase 2 Clinical Trial for Menopausal Hot Flashes (NCT02668185) [3][7]
-
Study Design: A randomized, double-blind, placebo-controlled, single-center, crossover trial.
-
Participants: Healthy women aged 40-62 years who had experienced at least seven moderate to severe hot flushes per day for at least 12 months post-menopause.
-
Intervention: Participants received 4 weeks of oral this compound (40 mg, twice daily) and 4 weeks of a matching placebo, in a randomly assigned order. The two treatment periods were separated by a 2-week washout period.
-
Primary Outcome: The primary efficacy endpoint was the total number of hot flushes recorded during the final week of each 4-week treatment period.
-
Safety Monitoring: Included weekly monitoring of adverse events, vital signs, and liver and kidney function tests.
Visualizations
Signaling Pathway and Discontinuation Rationale
Caption: Mechanism of action of this compound and the rationale for its clinical trial discontinuation.
Experimental Workflow of the Phase 2 Crossover Trial
Caption: Crossover design of the Phase 2 clinical trial for this compound in menopausal women.
References
- 1. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. womensmentalhealth.org [womensmentalhealth.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 7. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pavinetant Treatment Duration for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pavinetant and other neurokinin-3 receptor (NK3R) antagonists in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MLE-4901, AZD4901, or AZD-2624) is a small molecule, orally active, selective antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a key component of the signaling pathway in the hypothalamus that regulates gonadotropin-releasing hormone (GnRH) secretion. This pathway involves a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons. In conditions like menopause, where estrogen levels are low, KNDy neurons can become hyperactive, leading to symptoms such as hot flashes. This compound works by blocking the action of neurokinin B (NKB) on the NK3R, thereby modulating the activity of these neurons and reducing the downstream effects on hormone release and thermoregulation.[4][5]
Q2: What are the potential applications of this compound in chronic studies?
A2: While the clinical development of this compound for schizophrenia, hot flashes, and polycystic ovary syndrome (PCOS) was discontinued,[1][2][3] it and other NK3R antagonists are valuable research tools for investigating the role of the NKB/NK3R signaling pathway in various physiological and pathological processes. Chronic studies in animal models can be designed to explore its effects on reproductive endocrinology, metabolic disorders, and neuroendocrine function.[1][6] For example, studies have used NK3R antagonists to investigate their impact on luteinizing hormone (LH) pulsatility and sex steroid levels.[5][7]
Q3: What is a typical starting point for treatment duration in a chronic preclinical study with an NK3R antagonist?
A3: Based on published preclinical and clinical studies, a treatment duration of 4 to 12 weeks is a common starting point for evaluating the chronic effects of NK3R antagonists.[8] Some preclinical studies in rodents have extended up to 3 months.[1] The optimal duration will depend on the specific research question, the animal model used, and the endpoints being measured. For example, studies investigating changes in reproductive cyclicity may require several weeks of continuous treatment.
Q4: What are the known or potential side effects of chronic this compound administration?
A4: In a phase 2 clinical trial, this compound (MLE4901) was associated with transient elevations in liver transaminase enzymes in some participants, which led to the discontinuation of its development.[5][8] This suggests that monitoring liver function is crucial in chronic studies. In preclinical studies with other NK3R antagonists, testicular toxicity, including seminiferous tubule degeneration and oligospermia, has been observed in dogs.[7] Therefore, testicular health should also be a consideration in chronic studies in male animals.
Q5: How should I prepare and store this compound for in vivo studies?
A5: this compound is a small molecule that may have limited aqueous solubility. For oral administration in preclinical studies, it has been formulated as a suspension. A common approach for poorly soluble compounds is to prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in a vehicle suitable for the chosen route of administration.[3] For chronic oral dosing in rodents, formulating the compound in a medicated gel can be a suitable approach to ensure accurate and voluntary intake.[3][9] It is critical to establish the stability of the dosing formulation under the intended storage and administration conditions.[4][6]
Troubleshooting Guides
Issue 1: Unexpected Hormonal Fluctuations or Loss of Efficacy Over Time
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Formulation Stability: Conduct a stability study of your dosing preparation at the storage and in-use temperatures.[4] Analyze the concentration of this compound at several time points over the expected duration of use. 2. Prepare Fresh Solutions: If stability is a concern, prepare fresh dosing solutions more frequently. |
| Altered Pharmacokinetics | 1. Assess Drug Metabolism: Chronic dosing can induce metabolic enzymes, leading to faster clearance of the compound. If possible, perform pharmacokinetic analysis at different time points during the study to check for changes in drug exposure. 2. Adjust Dosing Regimen: If drug clearance increases over time, consider adjusting the dose or dosing frequency to maintain therapeutic exposure. |
| Receptor Desensitization or Upregulation | 1. Incorporate Washout Periods: If feasible for your study design, include planned washout periods to allow for receptor resensitization. 2. Vary the Dose: A dose-escalation or de-escalation design might provide insights into receptor dynamics. |
| Biological Variability | 1. Increase Sample Size: Ensure your study is adequately powered to account for inter-animal variability in hormonal cycles and drug response. 2. Monitor Individual Animals: Track hormonal profiles for individual animals to identify outliers or non-responders. |
Issue 2: Adverse Effects Observed During the Study
| Observed Adverse Effect | Monitoring and Mitigation Strategies |
| Reduced Food Intake and Weight Loss | 1. Daily Monitoring: Closely monitor daily food and water intake and body weight.[2] 2. Palatability of Vehicle: If using a medicated diet or gel, ensure the vehicle itself is not aversive.[3] Offer a small amount of the vehicle without the drug to assess baseline acceptance. 3. Dose Adjustment: If weight loss is significant, consider reducing the dose or temporarily halting treatment. |
| Elevated Liver Enzymes | 1. Baseline and Periodic Monitoring: Collect blood samples for liver function tests (ALT, AST, ALP) at baseline and at regular intervals throughout the study. 2. Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for any signs of injury.[8] 3. Dose-Response Assessment: If elevated liver enzymes are observed, a lower dose group may be necessary to determine a no-observed-adverse-effect level (NOAEL). |
| Testicular Toxicity (in male animals) | 1. Organ Weight and Histopathology: At necropsy, carefully weigh the testes and epididymides and perform detailed histopathological analysis.[7] Fixation in Modified Davidson's fluid is recommended for optimal testicular morphology. 2. Hormonal Monitoring: Monitor serum testosterone, LH, and FSH levels, as changes in these hormones can be early indicators of testicular dysfunction.[7] 3. Semen Analysis: In species where feasible (e.g., dogs), semen analysis can provide a functional assessment of testicular health.[10] |
Data Presentation
Table 1: Summary of Preclinical and Clinical Dosing of this compound (MLE4901) and other NK3R Antagonists
| Compound | Species | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| This compound (MLE4901) | Human | 40 mg, twice daily | Oral | 4 weeks | Reduced hot flush frequency | [8][11] |
| This compound (MLE4901) | Human | 40 mg, twice daily | Oral | 7 days | Decreased LH, FSH, and testosterone | [12] |
| Fezolinetant | Rat (ovariectomized) | 1-10 mg/kg, twice daily | Oral | 1 week | Reduced plasma LH and hot flash-like symptoms | [1] |
| ESN364 | Monkey (castrated) | 3 mg/kg | Oral | 5 days | Lowered plasma LH and FSH | [13][14] |
| SB222200 | Rat | Not specified | Oral | Not specified | High oral absorbability | [15] |
Table 2: Pharmacokinetic Parameters of Selected NK3R Antagonists in Preclinical Models
| Compound | Species | Route | Bioavailability (%) | Half-life (h) | Cmax (ng/mL) | Reference |
| C16 (Chalcone) | Rat | Oral | 6.91 | 3.67 | 32.2 (at 10 mg/kg) | [3] |
| SB 223412 | Dog | Oral | 71 ± 7 | 6.43 | 7,980 ± 70 (at 4.2 mg/kg) | [14] |
| Elinzanetant (B1671173) | Human | Oral | 36.7 | Not specified | Not specified | [16] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Rats via Gavage
Objective: To assess the long-term effects of oral this compound on hormonal profiles and target organ histology in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Homogenizer
-
Analytical balance
-
Oral gavage needles (flexible tip recommended)
-
Syringes
-
Animal housing and husbandry supplies
Methodology:
-
Animal Model: Use adult male or female Sprague-Dawley or Wistar rats, depending on the research question. Acclimatize animals for at least one week before the start of the experiment.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Gradually add the vehicle to the powder while homogenizing to create a uniform suspension.
-
Prepare the formulation fresh daily or validate its stability for the intended period of use.
-
-
Dosing:
-
Administer the this compound suspension or vehicle control once or twice daily via oral gavage. A common dosing volume for rats is 5-10 mL/kg.
-
Ensure proper technique to minimize stress and prevent accidental administration into the trachea.
-
-
Monitoring:
-
Record body weight and food/water intake daily.
-
Perform regular clinical observations for any signs of toxicity.
-
Collect blood samples at baseline and at specified intervals (e.g., weekly or bi-weekly) for hormonal analysis (LH, FSH, testosterone, estrogen) and liver function tests.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the animals.
-
Collect terminal blood samples.
-
Perform a thorough necropsy and collect target organs (liver, testes, ovaries, uterus, brain) for weight measurement and histopathological analysis.
-
Protocol 2: Preparation and Stability Testing of a this compound Dosing Solution
Objective: To prepare a dosing solution of this compound and assess its short-term stability.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
Vehicle (e.g., 0.5% methylcellulose, saline with 5% Tween 80)
-
Vortex mixer
-
Sonicator (optional)
-
HPLC system with a suitable column and detector
-
Storage vials
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure complete dissolution, using a vortex mixer and gentle sonication if necessary.
-
-
Dosing Solution Preparation:
-
Dilute the stock solution with the chosen vehicle to the final desired concentration. The final concentration of DMSO should typically be kept below 1% to avoid vehicle-induced toxicity.
-
-
Stability Assessment:
-
Aliquot the dosing solution into several vials for storage under different conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), analyze the concentration of this compound in the solutions using a validated HPLC method.
-
The solution is considered stable if the concentration remains within ±10% of the initial concentration.
-
Visually inspect the solutions for any signs of precipitation or color change.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the HPG axis.
Caption: General workflow for a chronic this compound study.
Caption: Decision tree for troubleshooting common issues.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic stress on food intake in rats: influence of stressor intensity and duration of daily exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pacelabs.com [pacelabs.com]
- 5. niehs.nih.gov [niehs.nih.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of testicular toxicity in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canine pituitary-testicular function in relation to toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.org.co [scielo.org.co]
- 16. Population pharmacokinetic-pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the clinical development of NK3 receptor antagonists like Pavinetant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of NK3 receptor antagonists, with a particular focus on challenges encountered with compounds like Pavinetant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NK3 receptor antagonists like this compound?
A1: NK3 receptor antagonists work by blocking the binding of neurokinin B (NKB) to the neurokinin 3 (NK3) receptor.[1] NKB is a neuropeptide that plays a crucial role in regulating neuronal activity in the hypothalamus, which is involved in functions like thermoregulation and reproductive hormone secretion.[1] By inhibiting the NKB/NK3R signaling pathway, these antagonists can modulate downstream physiological processes.
Q2: What was the primary reason for the discontinuation of this compound (MLE-4901) for the treatment of menopausal hot flashes?
A2: The clinical development of this compound (also known as MLE-4901) for menopausal hot flashes was discontinued (B1498344) due to concerns about liver safety.[2][3] Specifically, some participants in a phase 2 trial experienced transient elevations in liver transaminase enzymes.[2] While no cases of severe drug-induced liver injury were identified, the observed elevations in alanine (B10760859) aminotransferase (ALT) were a significant safety concern. It has been suggested that this liver signal may be an idiosyncratic effect related to the chemical structure of this compound rather than a class-wide effect of NK3 receptor antagonists, as other structurally distinct compounds in this class have not shown similar liver toxicity.
Q3: Why was the development of this compound for schizophrenia halted?
A3: The development of this compound (also known as AZD2624) for schizophrenia was discontinued due to a lack of efficacy. Clinical trials with non-peptide NK3 receptor antagonists, including this compound, in schizophrenia were unable to confirm the promising therapeutic potential observed in preclinical animal studies.
Troubleshooting Guides
In Vitro Assays: Competitive Radioligand Binding
Issue: High non-specific binding in a competitive radioligand binding assay for an NK3 receptor antagonist.
-
Possible Cause 1: Radioligand Issues.
-
Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). Ensure the radiochemical purity of the ligand is high (>90%). Hydrophobic radioligands tend to have higher non-specific binding, so consider this property when selecting your ligand.
-
-
Possible Cause 2: Tissue/Cell Preparation.
-
Solution: Reduce the amount of membrane protein used in the assay; a typical range is 100-500 µg. Ensure thorough homogenization and washing of the cell membranes to remove any endogenous ligands or other substances that might interfere with the assay.
-
-
Possible Cause 3: Assay Conditions.
-
Solution: Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but you must ensure that specific binding has reached equilibrium. Modify the assay buffer by including agents like bovine serum albumin (BSA) or using ice-cold wash buffer to minimize non-specific interactions.
-
-
Possible Cause 4: Filter and Apparatus.
-
Solution: Pre-soak the filters in buffer or a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself. Experiment with different types of filter materials to find one with the lowest non-specific binding for your specific assay.
-
Preclinical Development: Animal Models
Issue: Difficulty in selecting and validating an appropriate animal model for studying NK3 receptor antagonists for menopausal vasomotor symptoms (hot flashes).
-
Solution 1: Ovariectomized (OVX) Rodent Model.
-
Description: This is a widely used model of surgical menopause. The removal of the ovaries leads to a rapid and complete loss of ovarian hormones, mimicking the postmenopausal state.
-
Validation: Hot flash-like symptoms can be assessed by measuring changes in skin temperature.
-
Troubleshooting: The abrupt hormonal change in the OVX model may not fully replicate the gradual transition of natural menopause.
-
-
Solution 2: 4-Vinylcyclohexene Diepoxide (VCD) Model.
-
Description: This chemically-induced model of menopause offers a more gradual depletion of ovarian follicles, which more closely mimics the human perimenopausal transition. VCD is an ovotoxic chemical that selectively destroys primordial and primary follicles.
-
Validation: Monitor estrous cyclicity and hormone levels (estradiol, LH, FSH) to track the progression towards ovarian failure.
-
Troubleshooting: The timing and dose of VCD administration need to be carefully optimized for the specific rodent strain being used.
-
Issue: Lack of predictive validity in animal models of schizophrenia for NK3 receptor antagonists.
-
Solution 1: Drug-Induced Models.
-
Description: Use of dopamine (B1211576) enhancers (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine [PCP], ketamine) can induce behaviors in rodents that are considered analogous to the positive symptoms of schizophrenia, such as hyperlocomotion.
-
Validation: Assess locomotor activity using an open-field test.
-
Troubleshooting: These models often have high face validity for testing dopamine antagonists but may not be as predictive for compounds with novel mechanisms of action like NK3 receptor antagonists.
-
-
Solution 2: Developmental Models.
-
Description: Postnatal social isolation in rodents can lead to behavioral changes in adulthood that are relevant to schizophrenia, including deficits in sensorimotor gating.
-
Validation: Use the prepulse inhibition (PPI) test to assess sensorimotor gating deficits.
-
Troubleshooting: The effects of social isolation can be subtle and may vary between different strains of rodents.
-
Clinical Development
Issue: Managing the risk of liver enzyme elevations in clinical trials of NK3 receptor antagonists.
-
Solution 1: Rigorous Liver Function Monitoring.
-
Protocol: Implement a strict protocol for monitoring liver function tests (LFTs), including ALT, AST, and bilirubin, at baseline and regular intervals throughout the trial (e.g., monthly for the first 3 months, then at 6 and 9 months).
-
Action Plan: Establish clear criteria for dose interruption or discontinuation of the study drug based on the magnitude of LFT elevations. For example, the study drug may be interrupted if ALT levels exceed 3 times the upper limit of normal (ULN) and should not be restarted if hepatic decompensation occurs.
-
-
Solution 2: Careful Patient Selection.
-
Exclusion Criteria: Exclude patients with pre-existing liver disease or significant liver function abnormalities at baseline in early-phase trials.
-
Baseline Assessment: For patients with pre-existing liver conditions who may be included in later-phase trials, obtain at least two baseline LFT measurements approximately one month apart to establish a stable baseline.
-
Issue: Challenges in recruiting patients for clinical trials in schizophrenia.
-
Solution 1: Patient-Centric Approach.
-
Involve Service Users: Involve individuals with direct experience of schizophrenia in the design of the study and patient information materials to improve clarity and relevance.
-
Build Trust: Researchers with experience in mental health services can help alleviate participants' fears and build rapport.
-
-
Solution 2: Streamlined Recruitment Process.
-
Dedicated Recruiter: Hiring a dedicated recruiter can significantly increase the rate of enrollment.
-
Targeted Chart Reviews: Systematically reviewing patient charts at affiliated clinics can help identify eligible participants in a timely manner.
-
-
Solution 3: Collaboration and Communication.
-
Engage Clinicians: Ensure that healthcare providers are well-informed about the study and can effectively introduce it to their patients.
-
Clear Communication: Clearly explain the study's purpose, emphasizing the participant's role in advancing research to help future patients, rather than focusing solely on potential personal benefits.
-
Data Presentation
Table 1: Summary of Clinical Trial Data for Select NK3 Receptor Antagonists in Menopausal Hot Flashes
| Compound | Phase | Dose | Reduction in Hot Flash Frequency (vs. Placebo) | Key Adverse Events |
| This compound (MLE-4901) | 2 | 40 mg twice daily | 45% reduction | Elevated liver transaminases |
| Fezolinetant | 3 | 30 mg once daily | -56% from baseline | Headache |
| 45 mg once daily | -61% from baseline | |||
| Elinzanetant (NT-814) | 2b | 150 mg once daily | 84% reduction (vs. 37% for placebo) | Well tolerated |
| 300 mg once daily | 66% reduction (vs. 37% for placebo) |
Table 2: Liver Enzyme Elevation Data for this compound (MLE-4901)
| Parameter | Observation | Reference |
| Incidence | 3 out of 37 participants in a phase 2 trial developed elevated transaminases. | |
| Magnitude | Alanine aminotransferase (ALT) levels were 4.5–5.9 times the upper limit of normal. | |
| Timing | Elevations were observed 28 days after starting treatment. | |
| Resolution | Levels normalized within 90 days of discontinuing the drug. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for NK3 Receptor Antagonists
-
Membrane Preparation:
-
Culture cells stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer or by rigorous vortexing.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of a known concentration of radiolabeled NK3 receptor ligand (e.g., [³H]-Spiperone), and 100 µL of the diluted cell membrane preparation to triplicate wells.
-
Non-specific Binding: Add 50 µL of a high concentration of a non-labeled NK3 receptor ligand (e.g., 10 µM Haloperidol) to block all specific binding sites, followed by 50 µL of the radioligand and 100 µL of the cell membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of the test NK3 receptor antagonist (e.g., this compound), 50 µL of the radioligand, and 100 µL of the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value (the binding affinity of the antagonist) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: NK3 Receptor Signaling Pathway and the Mechanism of Action of this compound.
Caption: Preclinical Development Workflow for NK3 Receptor Antagonists.
Caption: Troubleshooting Logic for Elevated Liver Enzymes in a Clinical Trial.
References
Technical Support Center: Interpreting Unexpected Results in Experiments Using Pavinetant
Welcome to the Technical Support Center for researchers using Pavinetant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
This compound is a selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R). It was developed for the treatment of schizophrenia, hot flashes, and polycystic ovary syndrome (PCOS). However, its development was discontinued, in part due to a lack of efficacy in schizophrenia and observations of elevated liver enzymes in clinical trials. Understanding its mechanism of action and potential for off-target effects is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the neurokinin-3 receptor (NK3R). Its primary mechanism involves blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3R.[1][2] This receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 protein. Inhibition of this interaction prevents the activation of downstream signaling pathways.
Q2: What is the expected downstream signaling pathway upon NK3R activation?
Activation of the NK3R by an agonist like NKB initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of Phospholipase Cβ (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). In some neuronal populations, NK3R activation can also lead to the activation of TRPC4/5 channels and the depression of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Q3: Why was the clinical development of this compound discontinued?
The development of this compound for schizophrenia was halted due to a lack of effectiveness.[2] Later, in November 2017, its development for hot flashes and PCOS was also terminated. This decision was based on an assessment of clinical risks and benefits, which included reports of transient elevations in liver transaminase enzymes in some study participants. This suggests a potential for liver toxicity, which may be an idiosyncratic effect related to its chemical structure rather than a class effect of all NK3R antagonists.
Q4: Are there known off-target effects for this compound?
Troubleshooting Unexpected Experimental Results
This section provides guidance on interpreting and troubleshooting unexpected results you may encounter when using this compound in various experimental settings.
In Vitro Assays
Issue 1: Lower than Expected Potency (Higher IC50) in a Cell-Based Functional Assay (e.g., Calcium Mobilization)
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution and test a wider concentration range. |
| Cell Health and Receptor Expression | Ensure cells are healthy, within a low passage number, and not over-confluent. Verify the expression level of NK3R in your cell line using a validated method (e.g., qPCR, Western blot, or flow cytometry). |
| Assay Conditions | Optimize the pre-incubation time with this compound to ensure it has sufficient time to bind to the receptor before adding the agonist. Ensure the final concentration of any solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells. |
| Agonist Concentration | Use a concentration of the NK3R agonist (e.g., NKB or senktide) that is at or near its EC80 to ensure a robust signal that is sensitive to inhibition. |
Issue 2: No Effect of this compound in an In Vitro Assay
| Potential Cause | Troubleshooting Steps |
| Absence of Functional NK3R | Confirm that your chosen cell line endogenously expresses functional NK3R or has been successfully transfected and expresses the receptor. |
| Complete Antagonist Degradation | Prepare a fresh stock of this compound and re-test. |
| High Agonist Concentration | An excessively high concentration of the NK3R agonist may overcome the competitive antagonism of this compound. Perform a dose-response curve of the agonist to determine an appropriate concentration for inhibition studies. |
| Experimental Error | Review your experimental protocol for any potential errors in reagent addition or measurement. |
In Vivo Assays
Issue 3: Lack of Efficacy in an Animal Model
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The administered dose of this compound may be too low to achieve sufficient receptor occupancy in the target tissue. Conduct a dose-response study to determine the optimal effective dose. For reference, other NK3R antagonists like fezolinetant (B607441) have been used in rats at doses of 1-10 mg/kg (oral, twice daily). |
| Poor Bioavailability/Pharmacokinetics | This compound may have poor oral bioavailability or a short half-life in the chosen animal model. Consider alternative routes of administration or more frequent dosing. If possible, perform pharmacokinetic studies to measure plasma and tissue concentrations of this compound. |
| Species Differences in NK3R | There may be species-specific differences in the binding affinity of this compound for the NK3R. If possible, confirm the potency of this compound on the receptor from the species being used in your study. |
| Model-Specific Factors | The chosen animal model may not be appropriate for the intended therapeutic application, or the underlying pathology may not be dependent on NK3R signaling. |
Issue 4: Unexpected Adverse Effects in an Animal Model (e.g., Lethargy, Weight Loss)
| Potential Cause | Troubleshooting Steps |
| On-Target Side Effects | Antagonism of NK3R in the central nervous system can modulate various physiological processes. The observed effects may be a direct result of blocking NK3R signaling in brain regions not directly related to your primary endpoint. |
| Off-Target Toxicity | The adverse effects could be due to this compound interacting with other receptors or cellular targets. Consider performing a broader physiological and behavioral assessment of the animals. |
| Vehicle Effects | Ensure that the vehicle used to dissolve and administer this compound is not causing the observed adverse effects by including a vehicle-only control group. |
| Dose-Related Toxicity | The dose of this compound may be in a toxic range. Reduce the dose and re-evaluate the animals. |
Issue 5: Observation of Elevated Liver Enzymes in In Vivo Studies
Given the clinical trial data, researchers using this compound in vivo should be particularly vigilant for signs of hepatotoxicity.
| Potential Cause | Troubleshooting Steps |
| Idiosyncratic Hepatotoxicity | The observed liver enzyme elevations may be a direct toxic effect of this compound or its metabolites on hepatocytes. |
| Monitoring | Routinely monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in your experimental animals. |
| Histopathology | At the end of the study, perform a histopathological examination of the liver tissue to look for signs of cellular damage, inflammation, or necrosis. |
| Dose and Duration Dependence | Investigate if the elevation in liver enzymes is dependent on the dose and duration of this compound treatment. |
Experimental Protocols & Methodologies
Detailed experimental protocols should be optimized for each specific experimental system. Below are general methodologies for key experiments.
Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing NK3R in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Incubation: Add varying concentrations of this compound to the wells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add an NK3R agonist (e.g., senktide (B1681736) or NKB) to all wells simultaneously and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log concentration of this compound to determine the IC50 value.
Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing NK3R.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled NK3R ligand (e.g., [³H]-SR142801), and varying concentrations of unlabeled this compound in a binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of this compound. Plot the percentage of inhibition as a function of the log concentration of this compound to determine the Ki value.
Signaling Pathways and Experimental Workflows
NK3R Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK3R and the point of inhibition by this compound.
Caption: Simplified NK3R signaling pathway and the inhibitory action of this compound.
General Troubleshooting Workflow for Unexpected In Vitro Results
The following diagram outlines a logical workflow for troubleshooting unexpected results in cell-based assays with this compound.
Caption: A logical workflow for troubleshooting unexpected in vitro experimental results.
References
- 1. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Pavinetant in different experimental buffers
Technical Support Center: Pavinetant
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of this compound in common experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (108.80 mM)[1] or 80 mg/mL (87.04 mM)[2]. It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[1][2].
Q2: My this compound solution precipitated after I diluted the DMSO stock in my aqueous experimental buffer. What can I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is significantly lower. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Use Co-solvents: If your experimental design allows, consider using a co-solvent system. Formulations containing PEG300, Tween-80, and saline have been used to maintain this compound solubility at concentrations of ≥ 3 mg/mL[1].
-
Sonication: After dilution, brief sonication can help to dissolve any microscopic precipitates that may have formed.
Q3: How should I properly store this compound solutions to ensure stability?
This compound stock solutions prepared in DMSO should be aliquoted and stored to avoid repeated freeze-thaw cycles, which can degrade the compound. Recommended storage conditions are:
-
-80°C: Stable for up to 2 years.
-
-20°C: Stable for up to 1 year.
For short-term use within a week, aliquots can be stored at 4°C. Working solutions diluted in aqueous buffers are generally less stable and should be freshly prepared for each experiment.
Q4: How stable is this compound in my specific experimental buffer (e.g., PBS, TRIS-HCl)?
Specific stability data for this compound in a wide range of common laboratory buffers is not extensively published. Stability can be significantly influenced by the buffer's pH, composition, and temperature. The pH of maximum stability for many small molecules is often around pH 4-6. Given that this compound contains hydrolyzable amide and sulfonamide groups, its stability is likely pH-dependent. It is strongly recommended to perform a preliminary stability test in your specific buffer system and experimental conditions. See the "Experimental Protocols" section for a general method to assess stability.
Q5: What analytical methods are suitable for quantifying this compound to check its concentration or degradation over time?
High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying small molecules like this compound and their potential degradants. These techniques offer the high sensitivity and specificity required for accurate concentration determination in complex biological matrices or buffer systems.
Data Summary
Table 1: Solubility of this compound in Various Solvents
This table summarizes the reported solubility of this compound in different solvent systems.
| Solvent System | Reported Solubility | Reference |
| DMSO | ≥ 50 mg/mL (108.80 mM) | |
| DMSO | 80 mg/mL (87.04 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (6.53 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (6.53 mM) |
Table 2: Illustrative Example of a Stability Study Dataset
This table is a template showing how to present data from a stability experiment. Researchers should generate their own data following the protocol provided below.
| Time (Hours) | Temperature (°C) | % this compound Remaining (Relative to T=0) |
| 0 | 37 | 100% |
| 2 | 37 | 98.5% |
| 4 | 37 | 96.2% |
| 8 | 37 | 91.7% |
| 24 | 37 | 82.1% |
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
-
Potential Cause 1: Precipitation in Media. this compound may be precipitating out of the cell culture medium, especially at higher concentrations or if the final DMSO concentration is too high (typically >0.1%).
-
Troubleshooting Steps:
-
Visually inspect the media after adding this compound for any cloudiness or particulates.
-
Decrease the final concentration of this compound.
-
Ensure the final DMSO concentration in your assay is at a non-toxic level, generally below 0.1%.
-
Consider using a formulation with solubilizing excipients like Tween-80 if compatible with your cell line, but validate that the excipients themselves do not affect the cells.
-
-
-
Potential Cause 2: Degradation of this compound. The compound may be degrading in the buffer or media over the course of the experiment, especially during long incubation periods at 37°C.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound immediately before each experiment.
-
Minimize the time the diluted solution is kept at room temperature or 37°C before being added to the assay.
-
Perform a stability study under your specific assay conditions (buffer, temperature, time) to quantify the rate of degradation. Refer to the protocol below.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, gentle warming or brief sonication can be used to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Method for Assessing this compound Stability in an Aqueous Buffer
-
Objective: To determine the rate of degradation of this compound in a specific experimental buffer at a defined temperature.
-
Solution Preparation: Prepare a solution of this compound in the desired experimental buffer (e.g., PBS, pH 7.4) by diluting the DMSO stock. The final concentration should be well below its solubility limit in the aqueous buffer, and the final DMSO concentration should be kept constant (e.g., 0.1%).
-
Aliquoting: Immediately after preparation (this is your T=0 sample), aliquot the solution into multiple sealed vials, one for each time point.
-
Incubation: Store the vials at a constant temperature that mimics your experimental conditions (e.g., 25°C or 37°C). Protect the vials from light.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial. Immediately quench any potential degradation by freezing the sample at -80°C or by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the concentration measured at T=0. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
References
Overcoming limitations of using Pavinetant in long-term studies
This guide is intended for researchers, scientists, and drug development professionals using Pavinetant (also known as MLE-4901 or AZD-2624) in long-term preclinical studies. As development of this compound was discontinued, this information is provided for research purposes only to help navigate potential challenges observed during its development and inherent to its drug class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, orally active, non-hormonal antagonist of the neurokinin-3 receptor (NK3R).[1][2] It functions by blocking the action of neurokinin B (NKB) on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[3][4] In states of estrogen deficiency, NKB signaling is heightened, leading to neuronal hyperactivity that disrupts the body's thermoregulatory center, causing symptoms like hot flashes.[5][6] By antagonizing the NK3R, this compound modulates this neuronal activity, thereby alleviating these symptoms.[4]
Q2: What are the primary limitations of using this compound in long-term studies?
The most significant limitation observed during Phase 2 clinical trials was the incidence of transient elevations in liver transaminase enzymes (ALT/AST) in some participants.[5][7][8] This finding, suggesting potential hepatotoxicity, led to the discontinuation of its clinical development.[2][8][9] It is hypothesized that this adverse effect may be specific to the chemical structure of this compound rather than a class-wide effect of all NK3R antagonists, as other structurally distinct compounds have not shown similar liver toxicity signals.[8][10] For long-term preclinical studies, this necessitates careful monitoring of liver function.
Q3: What is tachyphylaxis and why is it a potential concern for long-term this compound administration?
Tachyphylaxis is a phenomenon where the biological response to a drug diminishes following repeated or continuous administration. For receptor antagonists like this compound, this can occur through mechanisms like receptor desensitization or internalization, where the target receptors become less responsive or are removed from the cell surface.[11] While clinical studies sustained efficacy over a 4-week period, longer-term preclinical models may reveal a diminishing effect that requires investigation.[12]
Q4: Are there alternative NK3R antagonists I can use as comparators in my research?
Yes, several other NK3R antagonists have been developed. Using a structurally different antagonist as a comparator can help determine if an observed effect is specific to this compound or a class-wide phenomenon. Notable alternatives include:
-
Fezolinetant: A selective NK3R antagonist that has been extensively studied and is approved for the treatment of vasomotor symptoms.[5][13]
-
Elinzanetant: A dual antagonist of the neurokinin-1 (NK1) and NK3 receptors.[10][14]
Troubleshooting Guides
Problem 1: How to Monitor and Mitigate Potential Hepatotoxicity
Question: I am planning a multi-month rodent study with this compound. How should I monitor for the liver safety issues that halted its clinical development?
Answer: Given the clinical findings of elevated liver transaminases, rigorous monitoring of liver function is critical in any long-term preclinical study involving this compound.[5]
Recommended Actions:
-
Establish Baseline: Before initiating dosing, collect baseline blood samples from all animals to establish normal ranges for key liver function markers, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Implement Routine Monitoring: Collect blood samples at regular intervals throughout the study (e.g., monthly or bi-weekly). The frequency should be higher during the initial phase to detect any acute effects.
-
Include Comparator Groups: To distinguish between a compound-specific effect and a target-class effect, include a control group treated with a structurally dissimilar NK3R antagonist (e.g., Fezolinetant), in addition to a vehicle control group.[10]
Problem 2: Diminished Efficacy (Tachyphylaxis) Observed Over Time
Question: My data shows a strong initial effect of this compound, but the response appears to weaken after several weeks of continuous daily dosing. What steps can I take to troubleshoot this?
Answer: A diminishing response may suggest the development of tachyphylaxis, potentially due to NK3R desensitization or downregulation.[11]
Recommended Actions:
-
Modify Dosing Regimen: Switch from a continuous daily dosing schedule to an intermittent or "pulsed" schedule (e.g., 5 days on, 2 days off; or dosing every other day). This "drug holiday" may allow for receptor re-sensitization and restore the therapeutic effect.
-
Assess Receptor Expression: At different time points (e.g., peak efficacy, diminished efficacy, and after a washout period), collect target tissue (e.g., hypothalamus) to quantify NK3R protein and mRNA levels. A significant decrease in receptor expression in the this compound-treated group compared to controls would support receptor downregulation as the cause.
-
Evaluate Upstream/Downstream Targets: Analyze changes in the expression or activity of other components of the signaling pathway, such as Neurokinin B itself or downstream effectors, to understand the compensatory mechanisms at play.
Problem 3: High Variability in Experimental Readouts
Question: I am observing high variability in my behavioral or physiological endpoints between subjects treated with the same dose of this compound. How can I reduce this inconsistency?
Answer: High variability can stem from inconsistent drug exposure. In silico studies predict that this compound has a moderately low half-life, which could lead to significant peaks and troughs in plasma concentration between doses, affecting biological outcomes.[3]
Recommended Actions:
-
Perform a Pharmacokinetic (PK) Study: Conduct a PK study in your specific animal model and with your chosen route of administration. This will determine key parameters like half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax).
-
Optimize Dosing Frequency: Based on the PK data, adjust the dosing regimen to maintain a more stable plasma concentration. If the half-life is short, this may require splitting the total daily dose into two or more smaller administrations.
-
Confirm Target Engagement: Use a technique like ex vivo autoradiography or a biochemical assay on tissue samples collected at various times post-dose to confirm that the drug is reaching and binding to the NK3R in the target organ at concentrations sufficient to elicit a biological effect.
Data Presentation
Table 1: Comparison of Select NK3R Antagonists
| Feature | This compound (MLE-4901) | Fezolinetant | Elinzanetant |
|---|---|---|---|
| Mechanism | Selective NK3R Antagonist[1] | Selective NK3R Antagonist[5] | Dual NK1R / NK3R Antagonist[14] |
| Primary Indication | Vasomotor Symptoms (VMS), PCOS (Discontinued)[2] | Moderate to Severe VMS[13] | VMS Associated with Menopause[14] |
| Reported Efficacy | ~72% reduction in hot flash frequency vs. baseline by Day 3[12] | Significant reduction in VMS frequency and severity[15] | Significant reduction in VMS frequency and severity[14] |
| Key Limitation | Elevated liver transaminases leading to discontinuation[5][8] | Headache was a common side effect; some transient liver enzyme elevations reported but development continued[13] | Generally well-tolerated; headache and fatigue were common adverse events[14] |
Table 2: Predicted In Silico Pharmacokinetic Properties
| Parameter | This compound | Fezolinetant |
|---|---|---|
| Predicted Half-life (t½) | 1.41 - 2.18 hours[3] | 1.41 - 2.18 hours (range for novel antagonists)[3] |
| Human Gastrointestinal Absorption | High Probability[3] | High Probability[3] |
| CYP450 Inhibition | Predicted inhibitor of multiple isoforms[3] | Predicted inhibitor of multiple isoforms[3] |
| Drug-Likeness Rule Violations | Slight violations for lipophilicity and unsaturation[3] | No violations reported[3] |
Data from in silico ADME/T analysis; actual values may vary in vivo.[3]
Visualizations & Diagrams
Caption: KNDy neuron signaling pathway and the inhibitory action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy [scielo.org.co]
- 4. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 5. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 6. youtube.com [youtube.com]
- 7. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. womensmentalhealth.org [womensmentalhealth.org]
- 9. This compound - Tempest Therapeutics - AdisInsight [adisinsight.springer.com]
- 10. womensmentalhealth.org [womensmentalhealth.org]
- 11. Desensitization and models of receptor-channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tachykinin NK3 receptor antagonist Treatment of menopausal-related vasomotor symptoms [unige.iris.cineca.it]
Validation & Comparative
A Comparative Guide to Pavinetant and Fezolinetant: Potency, Pharmacokinetics, and Clinical Applications in NK3 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-3 (NK3) receptor has emerged as a critical target in modulating neuroendocrine pathways, particularly those governed by the kisspeptin/neurokinin B/dynorphin (KNDy) neuronal system. This has led to the development of selective NK3 receptor antagonists for conditions linked to the hypothalamic-pituitary-gonadal (HPG) axis. This guide provides a detailed comparison of two prominent NK3 receptor antagonists, pavinetant (B1666215) and fezolinetant (B607441), focusing on their mechanism of action, in vitro potency, pharmacokinetic profiles, and clinical findings, supported by experimental data and protocols.
Mechanism of Action: Targeting the NK3 Receptor Signaling Pathway
Both this compound and fezolinetant are small molecule, orally active antagonists of the NK3 receptor (NK3R). The NK3 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Neurokinin B (NKB), primarily signals through the Gq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses. In the hypothalamus, this signaling pathway is integral to the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulation.[1][2] By competitively blocking the binding of NKB to the NK3 receptor, this compound and fezolinetant inhibit this signaling cascade, thereby modulating the activity of KNDy neurons.[1][3]
Figure 1. NK3 Receptor Signaling Pathway and Point of Antagonism.
Comparative In Vitro Potency
The potency of this compound and fezolinetant has been characterized through various in vitro assays, primarily focusing on their binding affinity (Ki) and functional inhibition (IC50) at the human NK3 receptor.
| Parameter | This compound (MLE-4901/AZD2624) | Fezolinetant (ESN-364) | Reference |
| Target | Neurokinin-3 Receptor (NK3R) | Neurokinin-3 Receptor (NK3R) | |
| Binding Affinity (Ki) | Not explicitly found | 19.9 - 22.1 nmol/L | [3] |
| Functional Inhibition (IC50) | 1.6 nM (Displacement of [¹²⁵I]His³-MePhe⁷)-NKB from human NK3R expressed in CHO cells) | pIC50: 7.7 (approx. 20 nM) | |
| Selectivity | Selective for NK3R | >450-fold higher affinity for NK3R than for NK1 or NK2 receptors |
Note: Direct comparative studies are limited. Data is compiled from separate in vitro assessments.
Pharmacokinetic Profiles: A Side-by-Side Look
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and clinical utility. Below is a summary of the available pharmacokinetic data for this compound and fezolinetant.
| Parameter | This compound | Fezolinetant | Reference |
| Administration | Oral | Oral | |
| Tmax (Time to Peak Concentration) | Not explicitly found | 1.5 - 4.0 hours | |
| Half-life (t½) | Not explicitly found | 9.6 hours (effective half-life in women with VMS) | |
| Metabolism | Not explicitly found | Primarily by CYP1A2; to a lesser extent by CYP2C9 and CYP2C19 | |
| Protein Binding | Not explicitly found | 51% |
Clinical Trials and Development Status
The clinical development pathways for this compound and fezolinetant have diverged significantly, providing insight into their respective efficacy and safety profiles.
| Aspect | This compound (MLE-4901) | Fezolinetant (VEOZAH™) | Reference |
| Primary Indications Studied | Schizophrenia, Polycystic Ovary Syndrome (PCOS), Menopausal Hot Flashes | Moderate to severe Vasomotor Symptoms (VMS) due to menopause | |
| Development Status | Discontinued. Failed to show efficacy in schizophrenia trials. Development for hot flashes and PCOS was also terminated in November 2017 due to a clinical risk-benefit assessment. | Approved. FDA-approved for the treatment of moderate to severe VMS due to menopause. | |
| Key Efficacy Findings | In a Phase 2 trial for menopausal hot flashes, it significantly reduced the total weekly number of hot flushes compared to placebo. | Phase 3 trials (SKYLIGHT 1 & 2) demonstrated statistically significant and clinically meaningful reductions in the frequency and severity of VMS compared to placebo. | |
| Safety and Tolerability | Development was halted due to risk-benefit concerns. Some studies noted a mild transient rise in transaminase concentrations in a small number of participants. | Generally well-tolerated. The most common adverse event reported was headache. The FDA label includes a warning for potential liver injury, and liver function monitoring is recommended. |
Experimental Protocols: Assessing Antagonist Activity
A common method to determine the functional activity of GPCR antagonists like this compound and fezolinetant is through a cell-based calcium flux assay. This assay measures the antagonist's ability to inhibit the increase in intracellular calcium triggered by an agonist.
Protocol: In Vitro Calcium Flux Assay for NK3 Receptor Antagonists
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK-293 cells) in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., using Fluo-4 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This buffer often contains an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Remove the cell culture medium from the plate and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
3. Compound Preparation and Incubation:
-
Prepare serial dilutions of the antagonist compounds (this compound and fezolinetant) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a solution of a known NK3R agonist (e.g., Neurokinin B or senktide) at a concentration that elicits a submaximal response (EC₈₀).
-
After dye loading, add the antagonist solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate with the antagonists for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
4. Calcium Flux Measurement:
-
Utilize a fluorescence microplate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation, capable of kinetic reading and automated liquid handling.
-
Set the instrument's excitation and emission wavelengths appropriate for the chosen calcium dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for several seconds.
-
Program the instrument to add the NK3R agonist to all wells simultaneously.
-
Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the agonist-induced calcium signal.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist-only control wells (0% inhibition) and no-agonist wells (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each antagonist.
Figure 2. Workflow for a Cell-Based Calcium Flux Assay.
Conclusion
Both this compound and fezolinetant are potent and selective antagonists of the NK3 receptor. While in vitro data suggests high potency for both compounds, their clinical development trajectories have been markedly different. Fezolinetant has successfully navigated Phase 3 trials and gained FDA approval, establishing itself as a first-in-class non-hormonal treatment for vasomotor symptoms associated with menopause. In contrast, the development of this compound was halted due to a lack of efficacy in schizophrenia and an unfavorable risk-benefit profile in other indications. This comparative analysis underscores the nuanced differences in the clinical translation of compounds with similar mechanisms of action and highlights the comprehensive evaluation required for successful drug development.
References
Validating the Selectivity of Pavinetant for the Neurokinin-3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant (also known as MLE-4901 and AZD2624) is a potent, orally active, non-peptide antagonist of the neurokinin-3 receptor (NK3R)[1][2]. The NK3R, part of the tachykinin receptor family which also includes NK1R and NK2R, plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. This has made it a significant target for therapeutic intervention in conditions such as menopausal hot flashes, polycystic ovary syndrome (PCOS), and schizophrenia[2][3]. The therapeutic efficacy of an NK3R antagonist is critically dependent on its selectivity for its target receptor over other neurokinin receptors and unrelated off-target proteins. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data and detailed methodologies for key validation assays.
While clinical development of this compound was discontinued (B1498344) due to observations of elevated liver enzymes, its profile as a selective NK3R antagonist remains of significant interest for research and the development of future compounds in this class[4][5].
Neurokinin Signaling Pathway
The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), act as the endogenous ligands for the NK1, NK2, and NK3 receptors, respectively. While each ligand has a preferential receptor, cross-reactivity can occur, necessitating the high selectivity of pharmacological antagonists[6][7]. Activation of these G-protein coupled receptors (GPCRs), which are coupled to Gq/11, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes[8].
Comparative Selectivity of this compound
Binding Affinity and Functional Potency
To provide a framework for comparison, the following table includes available data for this compound and other notable NK3R antagonists, Osanetant and Fezolinetant. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions, which can influence direct comparability.
| Compound | Target | Assay Type | Cell Line | Value | Reference |
| This compound | hNK3R | Radioligand Displacement | CHO | IC50 = 1.6 nM | [1] |
| Osanetant | hNK3R | Radioligand Binding | CHO | Ki = 0.8 nM | [7] |
| Fezolinetant | hNK3R | Not Specified | Not Specified | IC50 = 19.9 nM | [9] |
hNK3R: human Neurokinin-3 Receptor
Off-Target Selectivity Profile
A comprehensive assessment of a drug candidate's selectivity includes screening against a panel of unrelated receptors, ion channels, and enzymes. For this compound, data on its interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, is available. This compound demonstrates weak to no inhibition of several major CYP isoforms, suggesting a lower potential for certain drug-drug interactions[1].
| CYP Isoform | Inhibition | IC50 (μM) |
| CYP3A4/5 (midazolam assay) | Inhibitory Effect | 7.1 |
| CYP3A4/5 (testosterone assay) | Inhibitory Effect | 19.8 |
| CYP1A2 | Weak to no inhibition | - |
| CYP2B6 | Weak to no inhibition | - |
| CYP2C8 | Weak to no inhibition | - |
| CYP2C9 | Weak to no inhibition | - |
| CYP2C19 | Weak to no inhibition | - |
| CYP2D6 | Weak to no inhibition | - |
Data from MedchemExpress, citing a study by Li Y, et al.[1]
A broader off-target screening against a diverse panel of receptors and ion channels would be necessary for a complete validation of this compound's selectivity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of a compound's selectivity. Below are representative protocols for radioligand binding and functional calcium mobilization assays, adapted for the evaluation of NK3R antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound (e.g., this compound) for the NK3R by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human NK3R.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration (e.g., BCA assay)[10].
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-MePhe7-NKB), and serial dilutions of this compound.
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known non-radiolabeled NK3R ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[10].
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and measure the retained radioactivity using a scintillation counter[10].
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK3R agonist.
Protocol:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human NK3R into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
-
Assay Performance:
-
Using a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation), add serial dilutions of this compound to the wells and incubate for a short period.
-
Initiate fluorescence reading to establish a baseline.
-
Inject a fixed concentration of an NK3R agonist (e.g., NKB, typically at its EC80 concentration) into the wells.
-
Continue to measure the fluorescence intensity for a period of time to capture the peak calcium response[11].
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
-
Conclusion
For a comprehensive validation of selectivity, further studies would be required, including:
-
Radioligand binding assays to determine the Ki values for this compound at human NK1R and NK2R.
-
A broad off-target screening panel against a wide range of GPCRs, ion channels, and kinases.
-
Head-to-head comparative studies with other NK3R antagonists under identical experimental conditions to allow for a direct and unbiased comparison of their selectivity profiles.
The detailed experimental protocols provided in this guide offer a robust framework for conducting such validation studies, which are essential for the preclinical characterization of any new drug candidate targeting the neurokinin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Pavinetant's Tachykinin Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pavinetant (B1666215) (also known as MLE-4901 and AZD-2624) is a small-molecule, orally active antagonist highly selective for the neurokinin-3 (NK3) receptor.[1][2][3] Tachykinin receptors, a family of G protein-coupled receptors (GPCRs), include three main subtypes: NK1, NK2, and NK3. These receptors are preferentially activated by the endogenous tachykinin peptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively. While there is a degree of natural cross-reactivity among these receptors and their ligands, the development of selective antagonists like this compound is crucial for targeted therapeutic intervention.[4][5] This guide provides a comparative analysis of this compound's cross-reactivity with other tachykinin receptors, supported by available data and detailed experimental methodologies.
Comparative Analysis of Receptor Binding Affinity
Table 1: this compound Binding Affinity at Tachykinin Receptors
| Receptor Subtype | Ligand | Ki (nM) | Selectivity Ratio (Ki, NKx / Ki, NK3) |
| NK3 | This compound | [Specific Value] | 1 |
| NK1 | This compound | [Specific Value] | [Calculated Value] |
| NK2 | This compound | [Specific Value] | [Calculated Value] |
| NK3 | NKB | [Reference Value] | - |
| NK1 | Substance P | [Reference Value] | - |
| NK2 | NKA | [Reference Value] | - |
Note: Specific Ki values for this compound at NK1 and NK2 receptors are not available in the reviewed literature. This table illustrates how such data would be presented.
Functional Activity Assessment
The functional consequence of binding is a critical aspect of cross-reactivity. This is typically assessed by measuring the antagonist's ability to inhibit the downstream signaling induced by the natural agonist. For tachykinin receptors, a common method is to measure the inhibition of agonist-induced intracellular calcium mobilization.
Table 2: this compound Functional Antagonism at Tachykinin Receptors
| Receptor Subtype | Agonist | Antagonist | pA2 / IC50 |
| NK3 | NKB | This compound | [Specific Value] |
| NK1 | Substance P | This compound | [Specific Value] |
| NK2 | NKA | This compound | [Specific Value] |
Note: Specific functional antagonism values for this compound at NK1 and NK2 receptors are not available in the reviewed literature. This table illustrates how such data would be presented.
Signaling Pathways
The three tachykinin receptors (NK1, NK2, and NK3) are all G protein-coupled receptors that primarily signal through the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a variety of cellular responses.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human NK1, NK2, or NK3 receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, or [³H]-SR142801 for NK3) and varying concentrations of the unlabeled test compound (this compound).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (Functional)
This assay measures the functional activity of a compound by detecting changes in intracellular calcium concentrations following receptor activation.
1. Cell Preparation:
-
Seed cells stably expressing the human NK1, NK2, or NK3 receptor in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
2. Assay Procedure:
-
Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add varying concentrations of the antagonist (this compound) to the wells and incubate for a defined period.
-
Add a fixed concentration of the respective agonist (Substance P for NK1, NKA for NK2, or NKB for NK3) to stimulate the receptors.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
3. Data Analysis:
-
Determine the EC50 of the agonist in the absence and presence of different concentrations of the antagonist.
-
For competitive antagonists, calculate the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. For insurmountable antagonists, an IC50 value for the inhibition of the agonist response is typically determined.
Conclusion
This compound is a highly selective NK3 receptor antagonist. While its high affinity for the NK3 receptor is well-established, a comprehensive, publicly available dataset quantifying its binding affinity and functional antagonism at the NK1 and NK2 receptors is needed for a complete cross-reactivity profile. The experimental protocols described herein represent the standard methodologies used to generate such crucial comparative data, which is fundamental for drug development and for understanding the precise pharmacological actions of selective receptor antagonists. Researchers are encouraged to perform these assays to fully characterize the cross-reactivity of this compound and similar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurokinin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 4. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pavinetant's Therapeutic Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic target engagement of Pavinetant (also known as MLE4901 and AZD4901), a selective neurokinin-3 (NK3) receptor antagonist. Due to the discontinuation of this compound's development, publicly available in vivo preclinical data on its direct target engagement is limited. Therefore, this guide leverages clinical efficacy data as the primary evidence for its target engagement in humans and draws comparisons with other notable NK3 receptor antagonists for which preclinical data are available.
Executive Summary
This compound demonstrated clear evidence of therapeutic target engagement in a Phase 2 clinical trial for the treatment of menopausal hot flushes, showing a significant reduction in symptom frequency compared to placebo. While specific preclinical in vivo receptor occupancy data for this compound is not publicly available, its clinical efficacy strongly supports its mechanism of action as an NK3 receptor antagonist. This guide compares this compound's clinical performance with the preclinical in vivo target engagement data of other NK3 receptor antagonists, including Fezolinetant, Osanetant, and the research compounds GSK172981 and GSK256471.
Data Presentation: Comparative Analysis of NK3 Receptor Antagonists
The following tables summarize the available clinical and preclinical data for this compound and other selective NK3 receptor antagonists.
Table 1: Clinical Efficacy of this compound in Menopausal Vasomotor Symptoms
| Compound | Indication | Study Phase | Key Efficacy Endpoint | Result | Citation |
| This compound (MLE4901) | Menopausal Hot Flushes | Phase 2 | Reduction in total weekly hot flush frequency | 72% reduction from baseline by day 3 (vs. 20% for placebo) | [1] |
Table 2: Preclinical In Vivo Target Engagement and Efficacy of Alternative NK3 Receptor Antagonists
| Compound | Animal Model | Endpoint | Result | Citation |
| Fezolinetant | Ovariectomized Rats | Attenuation of hot flash-like symptoms (skin temperature increase) | Dose-dependent reduction in skin temperature | [2][3] |
| Osanetant (SR142801) | Gerbils | Inhibition of senktide-induced turning behavior | Potent inhibition of behavior | |
| GSK172981 | Guinea Pigs | Ex vivo NK3 Receptor Occupancy in Medial Prefrontal Cortex | ED₅₀ = 0.8 mg/kg, i.p. | |
| GSK256471 | Guinea Pigs | Ex vivo NK3 Receptor Occupancy in Medial Prefrontal Cortex | ED₅₀ = 0.9 mg/kg, i.p. |
Experimental Protocols
While the specific in vivo target validation protocols for this compound are not publicly available, a general methodology for assessing NK3 receptor occupancy ex vivo is described below. This protocol is based on standard practices in the field for characterizing receptor antagonists.
Protocol: Ex Vivo Receptor Occupancy Assay for an NK3 Receptor Antagonist in Rodents
1. Animal Dosing:
-
Rodents (e.g., rats or guinea pigs) are administered the test NK3 receptor antagonist at various doses via the intended clinical route (e.g., oral gavage).
-
A vehicle control group receives the formulation without the active compound.
-
A positive control group may be included, receiving a known NK3 receptor antagonist with established receptor occupancy.
2. Tissue Collection:
-
At a predetermined time point corresponding to the expected peak plasma and brain concentrations of the drug, animals are euthanized.
-
The brain is rapidly excised and flash-frozen in isopentane (B150273) cooled on dry ice.
3. Cryosectioning:
-
The frozen brain is mounted on a cryostat, and thin coronal sections (e.g., 20 µm) of the brain region of interest (e.g., hypothalamus or prefrontal cortex, which have high NK3 receptor density) are cut.
-
Sections are thaw-mounted onto microscope slides.
4. Radioligand Binding (Autoradiography):
-
The brain sections are incubated with a radiolabeled NK3 receptor-selective ligand (e.g., [³H]-SR142801 or another suitable radioligand).
-
The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled NK3 receptor antagonist.
5. Washing and Drying:
-
Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.
-
The slides are then dried rapidly.
6. Imaging and Quantification:
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film.
-
After a suitable exposure period, the imaging plates are scanned, or the film is developed.
-
The density of the signal in the brain regions of interest is quantified using image analysis software.
7. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Receptor occupancy is determined by the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.
-
An ED₅₀ value (the dose required to achieve 50% receptor occupancy) can be calculated by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Figure 1. Neurokinin B / NK3 Receptor Signaling Pathway and this compound's Mechanism of Action.
Figure 2. Experimental Workflow for Ex Vivo Receptor Occupancy (RO) Assay.
Figure 3. Logical Relationship of this compound's Target Engagement to Clinical Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pavinetant and First-Generation NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation neurokinin-3 (NK3) receptor antagonist, pavinetant, against first-generation antagonists, osanetant (B1677505) and talnetant (B1681221). The development of all three compounds for schizophrenia was discontinued (B1498344); this compound's development for hot flashes was also halted due to safety concerns, specifically elevated liver transaminases, while osanetant and talnetant were discontinued due to poor pharmacokinetic profiles.[1][2] This comparative analysis aims to inform future drug development in this class by examining their performance based on available preclinical and clinical data.
Introduction to NK3 Receptor Antagonism
The neurokinin-3 (NK3) receptor, part of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the modulation of various physiological processes, including reproductive endocrinology and thermoregulation.[2] Dysregulation of this pathway has been linked to conditions such as schizophrenia and menopausal vasomotor symptoms (hot flashes).[1] Antagonism of the NK3 receptor has therefore been a key therapeutic strategy. This compound represents a second-generation effort to improve upon the first-generation compounds, osanetant and talnetant.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Activity
This table summarizes the available data on the binding affinity (Ki) and functional antagonism of this compound, osanetant, and talnetant at the human NK3 receptor.
| Compound | Binding Affinity (Ki) (nM) | Functional Antagonism (IC50/Kb) (nM) | Assay System |
| This compound | Not explicitly reported in reviewed literature | Potent and selective antagonist | - |
| Osanetant | 0.21[3], 0.40 ± 0.05 | Kb: 12 (in Ca2+ mobilization assay) | Human NK3 receptor expressed in CHO cells |
| Talnetant | 1.4 | pA2: 8.1 (Ca2+ mobilization), 7.7 (phosphoinositol assay) | Human NK3 receptor expressed in CHO and U-2OS cells |
Note: A lower Ki or IC50 value indicates higher binding affinity or potency, respectively. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Pharmacokinetic Profile
Detailed pharmacokinetic data for these compounds in humans is limited in publicly available literature. The table below provides a qualitative summary.
| Compound | Key Pharmacokinetic Characteristics |
| This compound | Development discontinued due to transient elevations in liver transaminases. |
| Osanetant | Development discontinued due to poor pharmacokinetic characteristics. |
| Talnetant | Development discontinued due to poor pharmacokinetic profile and low brain penetration. |
Table 3: Clinical Efficacy and Safety Summary
This table provides a high-level overview of the clinical findings for each compound.
| Compound | Indication Studied | Efficacy Findings | Key Safety/Tolerability Findings |
| This compound | Schizophrenia, Hot Flashes | Schizophrenia: Did not show efficacy. Hot Flashes: Significantly reduced the total weekly number of hot flashes by 73% compared to 28% with placebo. | Associated with transient elevations of liver transaminase enzymes, leading to discontinuation. |
| Osanetant | Schizophrenia, Panic Disorder | Schizophrenia: Showed some activity against core symptoms, with an efficacy profile similar to haloperidol (B65202) in an early trial. Panic Disorder: Not significantly different from placebo. | Generally well-tolerated in early trials. |
| Talnetant | Schizophrenia, Irritable Bowel Syndrome | Schizophrenia: Showed some significant antipsychotic effects in a Phase II trial. Irritable Bowel Syndrome: No statistically significant improvement over placebo. | Tolerated better than risperidone (B510) in one study regarding certain side effects. |
Experimental Protocols
Radioligand Binding Assay for NK3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the NK3 receptor.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A constant concentration of a radiolabeled NK3 receptor antagonist (e.g., [125I-MePhe7]NKB) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, osanetant, or talnetant) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK3 antagonist.
-
-
Incubation and Filtration:
-
The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound at the NK3 receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
CHO cells stably expressing the human NK3 receptor are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing a probenecid (B1678239) solution to prevent dye leakage.
-
-
Compound Incubation:
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, osanetant, or talnetant) or vehicle for a specified period.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A known NK3 receptor agonist (e.g., neurokinin B or senktide) is added to the wells to stimulate the receptor.
-
The resulting increase in intracellular calcium is measured as a change in fluorescence intensity in real-time.
-
-
Data Analysis:
-
The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium mobilization.
-
The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined.
-
For competitive antagonists, a Schild analysis can be performed to determine the Kb value, which represents the equilibrium dissociation constant of the antagonist.
-
Mandatory Visualization
Caption: NK3 Receptor Signaling Pathway and Point of Antagonism.
Caption: Workflow for a Radioligand Binding Assay.
References
- 1. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Osanetant | C35H41Cl2N3O2 | CID 219077 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Pavinetant: Replicating and Validating Published Research for Researchers, Scientists, and Drug Development Professionals
An In-depth Analysis of a Novel, Non-Hormonal Treatment for Vasomotor Symptoms
This guide provides a comprehensive overview of the published research on Pavinetant (also known as MLE4901 and AZD2624), a selective neurokinin-3 (NK3) receptor antagonist. Developed for the treatment of menopausal hot flushes, schizophrenia, and polycystic ovary syndrome (PCOS), this compound showed promise in clinical trials before its development was discontinued. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to understand, replicate, and build upon the findings related to this compound.
Mechanism of Action: Targeting the KNDy Neuron Signaling Pathway
This compound exerts its therapeutic effects by acting as a selective antagonist of the neurokinin-3 receptor (NK3R). This receptor is a key component of the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuron signaling pathway in the hypothalamus, which plays a crucial role in thermoregulation. In menopausal women, a decline in estrogen leads to hypertrophy of KNDy neurons and increased neurokinin B (NKB) signaling. This dysregulation is believed to be a primary driver of vasomotor symptoms, such as hot flushes. By blocking the NK3R, this compound inhibits the action of NKB, thereby restoring normal signaling within the thermoregulatory center and reducing the frequency and severity of hot flushes.
Safety Operating Guide
Navigating the Disposal of Pavinetant: A Guide for Laboratory Professionals
Absence of specific regulatory guidelines for the disposal of Pavinetant necessitates adherence to general best practices for hazardous chemical waste management. This document provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
This compound is a neurokinin-3 (NK3) receptor antagonist that has been investigated for various clinical applications.[1][2] As with many research chemicals, explicit disposal protocols from regulatory bodies are not available. Therefore, the following guidance is based on established principles for the management of hazardous laboratory chemicals and pharmaceutical waste.[3][4][5]
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is fundamental to developing safe handling and disposal protocols. The known characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C26H25N3O3S |
| Molecular Weight | 459.56 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 941690-55-7 |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. |
Experimental Protocols: General Disposal Procedures
The following protocols are derived from general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with institutional and local regulations.
1. Risk Assessment:
-
Evaluate the Waste Stream: Determine the form of the this compound waste. Is it the pure, unused compound? Is it dissolved in a solvent? Is it mixed with other reagents? Is it present in contaminated labware (e.g., pipette tips, gloves, vials)?
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound disposal was not found, review the SDS for any solvents or other chemicals mixed with the this compound waste. The hazards of these other components will influence the disposal route.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be chemically compatible with the waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, centrifuge tubes) in a designated solid hazardous waste container.
-
Liquid Waste: Collect this compound solutions in a dedicated liquid hazardous waste container. Do not mix incompatible chemicals. For instance, halogenated and non-halogenated solvent wastes should often be collected separately.
-
3. Labeling and Storage:
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the name of any solvents or other chemicals present. Indicate the approximate concentrations and associated hazards (e.g., flammable, toxic).
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site. Ensure that incompatible waste streams are physically separated.
4. Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions for the collection and disposal of your this compound waste in accordance with federal, state, and local regulations.
-
Do Not Dispose Down the Drain: Due to the lack of ecotoxicity data, this compound and its solutions should not be disposed of down the sanitary sewer.
Visualizing Disposal and Safety Workflows
The following diagrams illustrate the logical flow of the this compound disposal process and the broader safety considerations in a laboratory setting.
Caption: this compound Disposal Workflow
Caption: this compound Laboratory Safety and Handling Logic
References
Essential Safety and Handling Guidelines for Pavinetant
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Pavinetant (CAS 941690-55-7), a neurokinin-3 receptor antagonist.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safe Handling
While the Safety Data Sheet (SDS) from MedChemExpress classifies this compound as not a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risk.[1] The following PPE is recommended for all procedures involving this compound:
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or latex, powder-free | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols. | Minimizes inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
For long-term storage, refer to the manufacturer's recommendations, typically at -20°C for up to one year or -80°C for up to two years.[4]
2. Preparation of Solutions:
-
Handle the solid form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
When preparing solutions, for example in DMSO, sonication may be required to aid dissolution.
-
Use appropriate solvents as recommended by the supplier. Common solvents include DMSO, ethanol, and saline solutions.
3. During Experimentation:
-
Always wear the recommended personal protective equipment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed waste container.
-
Waste Containers: Use clearly labeled containers for chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. Ventilate the area and clean the spill site thoroughly.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
